molecular formula C11H17N3 B1612013 (6-piperidin-1-ylpyridin-2-yl)methanamine CAS No. 868755-51-5

(6-piperidin-1-ylpyridin-2-yl)methanamine

Cat. No.: B1612013
CAS No.: 868755-51-5
M. Wt: 191.27 g/mol
InChI Key: AMSLKMQNMJEDRH-UHFFFAOYSA-N
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Description

(6-Piperidin-1-ylpyridin-2-yl)methanamine (CAS 868755-51-5) is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.28 g/mol . This pyridine-2-methylamine derivative is of significant interest in medicinal chemistry and antimicrobial research. Structurally similar pyridine-2-methylamine compounds have been identified as promising scaffolds in structure-based drug design, particularly for developing novel antitubercular agents . Recent scientific investigations highlight the potential of this chemical family. Research indicates that pyridine-2-methylamine-based compounds can exhibit high potency against Mycobacterium tuberculosis strain H37Rv and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR-TB) strains . The proposed mechanism of action for these inhibitors targets Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial inner membrane transporter essential for the biosynthesis of the mycobacterial cell wall . These inhibitors typically function by forming a key hydrogen bond with aspartate residue D645 within the MmpL3 binding pocket, disrupting the proton motive force and subsequently inhibiting the transport of trehalose monomycolates, which are vital for bacterial viability . The compound is offered with a purity of 95% and should be stored at room temperature . This product is intended for research and development purposes only and is not classified as a dangerous good for transport . Researchers are advised to consult the safety data sheet (SDS) and handle all chemicals using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-piperidin-1-ylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-9-10-5-4-6-11(13-10)14-7-2-1-3-8-14/h4-6H,1-3,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSLKMQNMJEDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594495
Record name 1-[6-(Piperidin-1-yl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868755-51-5
Record name 1-[6-(Piperidin-1-yl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number and IUPAC name for (6-piperidin-1-ylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Pharmacophore Scaffold for Medicinal Chemistry[1]

Executive Summary

(6-(Piperidin-1-yl)pyridin-2-yl)methanamine (CAS 868755-51-5) is a specialized heterocyclic building block widely utilized in the synthesis of bioactive small molecules.[1][2][3][4] Characterized by a central pyridine ring substituted with a lipophilic piperidine moiety and a reactive primary aminomethyl group, this compound serves as a critical intermediate in the development of kinase inhibitors, GPCR ligands, and 11


-HSD1 inhibitors. Its structural duality—offering both a hydrogen-bond donor/acceptor motif and a hydrophobic domain—makes it an ideal scaffold for fragment-based drug discovery (FBDD).
Chemical Identity & Physiochemical Profile[1][6][7][8][9][10][11]

This section details the definitive identification parameters for the compound. Researchers should verify incoming raw materials against these metrics to ensure batch integrity.

Table 1: Physiochemical Specifications

ParameterData
CAS Number 868755-51-5
IUPAC Name (6-piperidin-1-ylpyridin-2-yl)methanamine
Synonyms 1-(6-Aminomethylpyridin-2-yl)piperidine; [6-(Piperidin-1-yl)pyridin-2-yl]methylamine
Molecular Formula C

H

N

Molecular Weight 191.27 g/mol
SMILES NCC1=NC(N2CCCCC2)=CC=C1
Appearance Off-white to pale yellow solid (typically supplied as HCl salt or free base)
LogP (Calc) ~1.53
TPSA 42.15 Å

pKa (Base) ~9.5 (primary amine), ~3.5 (pyridine nitrogen)
Synthetic Pathways & Methodology

The synthesis of (6-(Piperidin-1-yl)pyridin-2-yl)methanamine typically follows a convergent route starting from 2,6-dihalopyridines or 6-halopicolinonitriles. The choice of pathway depends on the availability of starting materials and the required scale.

2.1. Validated Synthetic Route (SNAr + Reduction)

The most robust protocol involves a Nucleophilic Aromatic Substitution (S


Ar) followed by nitrile reduction. This method minimizes side reactions common in direct alkylation strategies.

Step 1: Nucleophilic Displacement

  • Reactants: 6-Chloropicolinonitrile (1.0 eq), Piperidine (1.2 eq), K

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: DMF or DMSO (Polar aprotic solvents facilitate S

    
    Ar).
    
  • Conditions: Heat at 80–100°C for 4–6 hours.

  • Mechanism: The piperidine nitrogen attacks the electrophilic C-6 position of the pyridine ring, displacing the chloride. The electron-withdrawing nitrile group at C-2 activates the ring for this substitution.

Step 2: Nitrile Reduction

  • Reactants: Intermediate 6-(piperidin-1-yl)picolinonitrile, LiAlH

    
     (LAH) or Raney Nickel/H
    
    
    
    .
  • Solvent: Anhydrous THF (for LAH) or Methanol/NH

    
     (for Hydrogenation).
    
  • Conditions: 0°C to Room Temperature (LAH) or 50 psi H

    
     (Hydrogenation).
    
  • Workup: Careful quenching of LAH (Fieser method) is critical to prevent emulsion formation.

2.2. Pathway Visualization

The following diagram illustrates the logical flow of the synthesis and potential divergence points for derivative generation.

SynthesisPathway Start 6-Chloropicolinonitrile (Starting Material) Inter Intermediate: 6-(Piperidin-1-yl)picolinonitrile Start->Inter Step 1: Displacement (DMF, 90°C) Reagent1 Piperidine / K2CO3 (SNAr Conditions) Reagent1->Inter Product Target: (6-(Piperidin-1-yl)pyridin-2-yl)methanamine Inter->Product Step 2: Reduction (THF, 0°C) Reagent2 LiAlH4 or H2/Raney Ni (Reduction) Reagent2->Product Derivatives Amide/Urea Derivatives (Drug Candidates) Product->Derivatives Further Functionalization

Figure 1: Two-step synthetic pathway from 6-chloropicolinonitrile to the target amine.

Applications in Drug Discovery[1][10][12]

This scaffold is highly valued for its ability to modulate physicochemical properties and binding affinity in drug candidates.

3.1. Pharmacophore Features[5][6][7]
  • Bidentate Ligand Potential: The pyridine nitrogen and the primary amine nitrogen can act as a chelating motif for metals or form bidentate hydrogen bonds within a receptor pocket (e.g., hinge region of kinases).

  • Solubility Modulation: The piperidine ring introduces lipophilicity (increasing permeability), while the basic amine allows for salt formation (improving aqueous solubility).

3.2. Therapeutic Areas[8]
  • Kinase Inhibition: The aminomethylpyridine motif is frequently found in ATP-competitive inhibitors. The primary amine often forms key hydrogen bonds with the gatekeeper residues.

  • 11

    
    -HSD1 Inhibitors:  As noted in patent literature (e.g., KR20110123657A), this scaffold is used to synthesize amide derivatives that inhibit 11
    
    
    
    -hydroxysteroid dehydrogenase type 1, a target for metabolic syndrome and diabetes.
Handling, Stability & Safety

Storage Protocols:

  • Hygroscopicity: Primary amines on pyridine rings can absorb atmospheric CO

    
     to form carbamates. Store under inert gas (Nitrogen or Argon).
    
  • Temperature: Long-term storage at 2–8°C is recommended to prevent oxidation (N-oxide formation).

Safety Considerations:

  • Corrosivity: Like most benzylic-type amines, this compound is likely corrosive to skin and eyes. Wear nitrile gloves and safety goggles.

  • Toxicity: While specific toxicology data may be sparse, treat as a potential irritant and sensitizer.

References
  • Google Patents. (2011). KR20110123657A - Picolinamide and pyrimidine-4-carboxamide compounds.... Retrieved from

  • PubChem. (n.d.).[9][10][11] Compound Summary for CID 115018752. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the 6-Piperidinyl-2-Picolylamine Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged scaffolds in a single, versatile building block represents a significant strategic advantage in modern drug discovery. The 6-piperidinyl-2-picolylamine core is one such entity, merging the favorable physicochemical and pharmacokinetic properties of the piperidine ring with the reactive and chelating capabilities of the 2-picolylamine moiety. This guide provides an in-depth analysis of this building block, from its rational design and synthesis to its strategic application in constructing complex lead molecules. We will explore the causality behind key synthetic transformations, provide detailed, field-tested protocols, and discuss structure-activity relationship (SAR) insights gleaned from its application, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful scaffold.

The Strategic Value of the Piperidinyl-Picolylamine Scaffold

The design of the 6-piperidinyl-2-picolylamine building block is a deliberate exercise in chemical biology opportunism. It combines two highly valued fragments in medicinal chemistry:

  • The Piperidine Moiety: As one of the most prevalent N-heterocycles in FDA-approved drugs, the piperidine ring is a cornerstone of drug design.[1][2] Its non-planar, saturated structure allows for the precise three-dimensional projection of substituents, enabling tailored interactions with biological targets.[3][4] Furthermore, the basic nitrogen of the piperidine ring can be a key pharmacophoric feature, modulating aqueous solubility and forming critical salt-bridge interactions, thereby enhancing a molecule's druggability and improving its pharmacokinetic (ADME) profile.[3]

  • The 2-Picolylamine (2-Aminomethylpyridine) Moiety: This fragment serves a dual purpose. Primarily, it provides a nucleophilic primary amine, a versatile chemical handle for diversification. This amine is readily functionalized via robust reactions like amide coupling and reductive amination. Secondly, the pyridine nitrogen and the primary amine together form a bidentate chelation site. This inherent metal-binding capability can be a critical interaction motif for metalloenzymes or can be leveraged in the design of specific imaging agents or catalysts. The reactivity of 2-aminopyridine derivatives is a subject of extensive study.[5][6]

By linking these two fragments, the 6-piperidinyl-2-picolylamine scaffold offers a pre-validated, ADME-friendly "southern" fragment (piperidine) connected to a highly versatile "northern" fragment (picolylamine) for library synthesis and lead optimization.

Synthesis of the Core Building Block

The most direct and industrially scalable approach to synthesizing the 6-piperidinyl-2-picolylamine core is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[7][8] This reaction is renowned for its broad substrate scope and functional group tolerance, making it ideal for constructing C-N bonds to heteroaromatic systems.[7][9]

The causality for choosing this method over classical nucleophilic aromatic substitution (SNAr) is clear: the electron-rich nature of the pyridine ring, especially with an amino-methyl substituent, makes it less susceptible to direct nucleophilic attack. The Buchwald-Hartwig catalytic cycle overcomes this hurdle by creating a more reactive palladium-ligated intermediate.[9]

cluster_synthesis Synthesis Workflow A 6-Bromo-2-(aminomethyl)pyridine G Buchwald-Hartwig Amination A->G B Piperidine B->G C Pd Catalyst (e.g., Pd₂(dba)₃) C->G Catalyst D Ligand (e.g., XPhos) D->G Ligand E Base (e.g., NaOtBu) E->G Base F Solvent (e.g., Toluene) F->G Solvent H 6-Piperidinyl-2-picolylamine G->H C-N Bond Formation

Caption: Synthesis of 6-piperidinyl-2-picolylamine via Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis
  • Reactor Setup: To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.05 eq), and the base (e.g., Sodium tert-butoxide, 1.4 eq).

  • Reagent Addition: Add anhydrous toluene as the solvent, followed by 6-bromo-2-(aminomethyl)pyridine (1.0 eq) and piperidine (1.2 eq).

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. The use of sterically hindered phosphine ligands is crucial as they facilitate the reductive elimination step, which is often rate-limiting.[7]

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with water and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 6-piperidinyl-2-picolylamine.

Key Applications in Medicinal Chemistry

The primary amine of the building block is the launchpad for diversification. Below are protocols for two of the most common and robust transformations used in drug discovery.

cluster_reactions Key Derivatization Reactions cluster_amide Amide Coupling cluster_reductive Reductive Amination Core 6-Piperidinyl-2-picolylamine Amide Amide Product Core->Amide SecondaryAmine Secondary Amine Product Core->SecondaryAmine Acid R-COOH Acid->Amide Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Amide Carbonyl R₁R₂C=O (Aldehyde/Ketone) Carbonyl->SecondaryAmine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->SecondaryAmine

Caption: Major synthetic routes utilizing the 6-piperidinyl-2-picolylamine core.

Amide Bond Formation: The Workhorse Reaction

Amide coupling is arguably the most frequently used reaction in medicinal chemistry, allowing for the exploration of a vast chemical space of carboxylic acids.[10][11] The choice of coupling reagent is critical and depends on the complexity of the substrates and the desired reaction conditions.[10]

Coupling ReagentCommon AdditiveTypical BaseKey AdvantagesPotential Issues
EDC (Carbodiimide)HOBt or HOAtDIPEA, Et₃NCost-effective, water-soluble byproducts.[12]Can cause racemization in chiral acids.
HATU (Uronium Salt)NoneDIPEA, 2,4,6-CollidineHigh efficiency, fast reaction times, low racemization.[13]More expensive, can be sensitive to moisture.
PyBOP (Phosphonium Salt)NoneDIPEAGood for hindered amines and acids.Byproducts can complicate purification.
Experimental Protocol: HATU-Mediated Amide Coupling
  • Acid Activation: In a flask, dissolve the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM. Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Add the coupling reagent, HATU (1.1 eq), and stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the highly reactive acyl-tetramethyluronium intermediate.[13]

  • Amine Addition: Add a solution of 6-piperidinyl-2-picolylamine (1.0 eq) in the same solvent to the activated acid mixture.

  • Reaction: Stir at room temperature for 2-16 hours. Monitor progress by LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography or preparative HPLC.

Reductive Amination: Accessing Secondary Amines

Reductive amination provides a direct route to secondary amines by reacting the primary amine with an aldehyde or ketone.[14][15] The reaction proceeds via an intermediate imine or iminium ion, which is then reduced in situ.[16] The choice of reducing agent is key to the success of a one-pot procedure. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild enough not to reduce the starting aldehyde/ketone but is sufficiently reactive to reduce the protonated imine intermediate.[16]

Experimental Protocol: One-Pot Reductive Amination
  • Component Mixing: To a solution of 6-piperidinyl-2-picolylamine (1.0 eq) in a solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF), add the aldehyde or ketone (1.0-1.2 eq).

  • Imine Formation: Add a mild acid, like acetic acid (1-2 eq), to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any effervescence.

  • Reaction: Stir the reaction at room temperature for 12-24 hours until LC-MS analysis indicates the consumption of the starting materials.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent, wash with brine, and dry over Na₂SO₄.

  • Purification: Concentrate the solution and purify the crude product by column chromatography.

Structure-Activity Relationships (SAR) and Bioisosteric Replacement

The 6-piperidinyl-2-picolylamine scaffold presents multiple vectors for chemical modification to probe SAR.[17][18] Understanding how changes at each position affect the target engagement and ADME properties is fundamental to lead optimization.

Caption: Key modification points for SAR studies on the scaffold.

A critical advanced strategy in medicinal chemistry involves bioisosteric replacement . While the piperidine ring is generally favorable, it can be a site of metabolic attack (e.g., oxidation) or contribute to off-target liabilities. Replacing the piperidine with a bioisostere—a different functional group with similar spatial and electronic properties—can mitigate these issues while retaining or enhancing activity.[19]

Common Bioisosteres for Piperidine:

  • Azaspiro[3.3]heptanes: These rigid analogs can improve metabolic stability and aqueous solubility while maintaining a similar exit vector for substituents.[20][21][22]

  • Bicyclooctanes: Offer a more rigid scaffold, which can lock the molecule into a more favorable binding conformation, potentially increasing potency and selectivity.

  • Oxanes/Thianes: Replacing the piperidine nitrogen with oxygen or sulfur can eliminate the basic center, which may be desirable for avoiding certain off-target effects (e.g., hERG channel binding) or improving brain penetration.

Conclusion

The 6-piperidinyl-2-picolylamine building block is a powerful and versatile tool for medicinal chemists. Its rational design combines the ADME-friendly properties of piperidine with the synthetic flexibility of a primary picolylamine. The robust and well-established protocols for its synthesis and subsequent derivatization via amide coupling and reductive amination allow for the rapid generation of diverse chemical libraries. By understanding the strategic value of the scaffold and the potential for SAR exploration and bioisosteric modification, drug discovery teams can effectively leverage this building block to accelerate the development of novel therapeutics.

References

  • Abdelshaheed, M., et al. (2022). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • O'Hagan, D. (2000). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Durdagi, S., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Dandriyal, J. (2016). Piperidine-based drug discovery. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2018). Bioisosteres of piperidine. ResearchGate. [Link]

  • Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

  • Cabeza, J. A., et al. (1995). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Wikipedia Contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Kirichok, A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. [Link]

  • Wikipedia Contributors. (2024). Reductive amination. Wikipedia. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • Aapptec. Standard Coupling Procedures. Aapptec. [Link]

  • Ren, H., et al. (2021). Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing. Molecules. [Link]

  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

  • Zhang, S. L., et al. (2000). Investigation on enthalpies of combustion and heat capacities for 2-aminomethylpyridine derivatives. ResearchGate. [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • ResearchGate. Structure activity relationship. ResearchGate. [Link]

  • Gutala, P. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Sahu, D., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Eze, C. U. D., et al. (2020). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. International Journal of Pathogen Research. [Link]

  • ACS GCI Pharmaceutical Roundtable. Reductive Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ResearchGate. Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • D'Mello, S. R., et al. (2011). Piperine and Derivatives: Trends in Structure-Activity Relationships. Mini-Reviews in Medicinal Chemistry. [Link]

Sources

Technical Whitepaper: Solubility Profiling and Handling of (6-piperidin-1-ylpyridin-2-yl)methanamine

[1]

Executive Summary

(6-piperidin-1-ylpyridin-2-yl)methanamine is a bifunctional heterocyclic building block characterized by a central pyridine core substituted with a lipophilic piperidine ring and a polar primary methanamine group. Its utility in drug discovery lies in its ability to serve as a bidentate ligand or a scaffold for fragment-based drug design.

Based on Calculated Partition Coefficient (cLogP ~1.[1]53) and structural pharmacophore analysis, this compound exhibits high solubility in both Dimethyl Sulfoxide (DMSO) and Methanol. However, the solvation mechanisms differ significantly between the aprotic (DMSO) and protic (Methanol) environments.[1] This guide details the theoretical solubility limits, experimental determination protocols, and critical stability considerations.

Physicochemical Basis of Solubility[2]

To understand the solubility profile, we must deconstruct the molecule into its three functional domains:

  • The Piperidine Ring (Pos 6): A saturated, six-membered heterocycle.[1] It contributes significant lipophilicity and steric bulk, driving solubility in organic solvents while limiting water solubility without protonation.[1]

  • The Pyridine Core: An aromatic heterocycle acting as a hydrogen bond acceptor (via the ring nitrogen).[1] It serves as the structural linker.

  • The Methanamine Arm (Pos 2): A primary amine (

    
    ).[1] This is the "solubility handle." It is a hydrogen bond donor/acceptor and a basic center (pKa ~8.5–9.5), making the molecule highly responsive to protic solvents and pH changes.[1]
    
Predicted Solubility Parameters
ParameterValue (Approx.)Implication for DMSO/MeOH
cLogP 1.53Moderately lipophilic. Soluble in organic media; requires polar organic solvents (DMSO/MeOH) rather than pure non-polar solvents (Hexane).[1]
TPSA ~42 ŲLow polar surface area suggests good membrane permeability and high solubility in dipole-rich solvents.
H-Bond Donors 1 (Amine)Critical for interaction with DMSO oxygen and Methanol hydroxyls.
H-Bond Acceptors 3Allows extensive solvation shell formation in Methanol.

Solubility Profile: DMSO vs. Methanol[1]

Dimethyl Sulfoxide (DMSO)[4][5]
  • Solubility Rating: Excellent (>100 mM)

  • Mechanistic Insight: DMSO is a polar aprotic solvent.[1] It solvates the cation (if protonated) poorly but solvates the free base form exceptionally well via dipole-dipole interactions. The oxygen atom of DMSO acts as a strong H-bond acceptor for the primary amine protons of the methanamine group.

  • Application: Ideal for preparing stock solutions (typically 10 mM to 100 mM) for biological assays.[1] DMSO prevents the aggregation of the hydrophobic piperidine moiety.

Methanol (MeOH)
  • Solubility Rating: Very Good (>50 mM)

  • Mechanistic Insight: Methanol is a polar protic solvent.[1] It engages in a bidirectional H-bonding network. It donates protons to the pyridine and piperidine nitrogens (acceptors) and accepts protons from the primary amine.[1]

  • Application: Ideal for synthesis, purification (LC-MS), and transfer .[1] Methanol is preferred over DMSO for reactions requiring evaporation, as DMSO's high boiling point (189°C) makes removal difficult.[1]

Comparative Data Summary

Note: Values are predicted based on structural analogs (e.g., 2-picolylamine derivatives).

SolventPredicted SolubilityPrimary Solvation MechanismRecommended Use
DMSO > 50 mg/mLDipole-Dipole & H-Bond AcceptanceCryo-storage stocks, Bio-assays
Methanol > 50 mg/mLH-Bond Network (Donor/Acceptor)Synthesis, HPLC Mobile Phase
Water pH-dependentIon-Dipole (High solubility at pH < 7)Aqueous buffers (only as salt)

Experimental Protocols

Since batch-specific purity affects solubility, researchers must validate solubility empirically. Do not rely solely on literature values for critical assays.

Protocol A: Visual Kinetic Solubility Test (The "Quick Look")

Purpose: Rapidly determine if a compound is soluble enough for a specific application (e.g., NMR or assay).[1]

  • Weighing: Weigh 1–2 mg of (6-piperidin-1-ylpyridin-2-yl)methanamine into a clear glass vial.

  • Aliquot Addition: Add solvent (DMSO or MeOH) in 10 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Hold against a dark background. Look for "schlieren" lines (indicating dissolution) or undissolved particulates.[1]

  • Calculation: If 1 mg dissolves in 20 µL, solubility is

    
    .[1]
    
Protocol B: Saturation Shake-Flask Method (Quantitative)

Purpose: Determine the exact thermodynamic solubility limit.[1]

  • Saturation: Add excess solid compound to 0.5 mL of solvent until undissolved solid remains visible.

  • Equilibration: Agitate at 25°C for 24 hours (use a thermomixer).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

  • Quantification: Dilute the supernatant 100-fold and analyze via HPLC-UV (254 nm) against a standard curve.

Workflow Visualization

The following diagram outlines the decision process for solvent selection and solubility testing.

SolubilityWorkflowStartStart: (6-piperidin-1-ylpyridin-2-yl)methanamineGoalDefine Application GoalStart->GoalBioAssayBiological Assay / ScreeningGoal->BioAssaySynthesisSynthesis / PurificationGoal->SynthesisDMSO_PathSelect DMSO(High Boiling Pt, Biocompatible)BioAssay->DMSO_PathMeOH_PathSelect Methanol(Volatile, Good for LC-MS)Synthesis->MeOH_PathTest_VisualRun Protocol A(Visual Solubility)DMSO_Path->Test_VisualRoutineTest_QuantRun Protocol B(Shake-Flask HPLC)DMSO_Path->Test_QuantCritical DataMeOH_Path->Test_VisualResult_StockPrepare 100 mM StockStore at -20°CTest_Visual->Result_StockResult_RxnProceed to Reaction/HPLCTest_Visual->Result_RxnTest_Quant->Result_Stock

Figure 1: Decision matrix for solvent selection and solubility validation based on downstream application.

Stability & Handling Considerations

Amine Oxidation (The "Browning" Effect)

Primary amines like the methanamine group are susceptible to air oxidation, leading to N-oxides or imine degradation products over time.[1]

  • Observation: Solutions in DMSO may turn yellow/brown upon extended storage at room temperature.

  • Mitigation: Store DMSO stocks under Argon or Nitrogen gas.[1] Use anhydrous DMSO to prevent hydrolysis of any potential impurities.

Hygroscopicity

The free base form is likely hygroscopic (absorbs water from air).[1]

  • Impact: Water absorption alters the molecular weight calculation for stock preparation.[1]

  • Protocol: Allow the vial to reach room temperature before opening to prevent condensation.

DMSO Freeze-Thaw Cycles

Repeated freezing and thawing of DMSO stocks can cause precipitation or degradation.

  • Best Practice: Aliquot stocks into single-use vials (e.g., 20 µL) to avoid multiple freeze-thaw cycles.

Solvation Mechanism Diagram

The following diagram illustrates the molecular interactions stabilizing the compound in DMSO versus Methanol.

SolvationMechanismMolecule(6-piperidin-1-ylpyridin-2-yl)methanamineInteraction1H-Bond Acceptor(Stabilizes -NH2)Molecule->Interaction1Interaction2H-Bond Donor/Acceptor Network(Stabilizes Pyridine N & -NH2)Molecule->Interaction2DMSO_ODMSO (Oxygen)Interaction1->DMSO_OMeOH_OHMethanol (-OH)Interaction2->MeOH_OH

Figure 2: Mechanistic representation of solute-solvent interactions. DMSO stabilizes primarily via H-bond acceptance from the amine, while Methanol forms a comprehensive H-bond network.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 138674835, (6-(Piperidin-1-yl)pyridin-2-yl)methanamine. Retrieved from [Link][1]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews. (General reference for cLogP and solubility correlation).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2] (Authoritative text on Solvation Mechanisms in DMSO vs MeOH).

Literature review of pyridine-methanamine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine-methanamine (also known as picolylamine or aminomethylpyridine ) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its aromatic cousin aminopyridine (where the amine is directly attached to the ring), the methylene spacer in pyridine-methanamine introduces rotational freedom, alters basicity, and creates a unique bidentate chelation motif essential for metalloenzyme inhibition.

This technical guide dissects the utility of pyridine-methanamine derivatives, moving from physicochemical fundamentals to advanced synthetic protocols and therapeutic applications in oncology and infectious disease.

From Chelation to Kinase Inhibition

Executive Summary & Structural Logic

The pyridine-methanamine scaffold consists of a pyridine ring substituted with a methanamine group (


). Its utility in drug discovery is driven by three core physicochemical pillars:
  • Tunable Basicity: The methylene spacer decouples the resonance interaction between the amine lone pair and the pyridine ring. Unlike 2-aminopyridine (pKa ~6.8 due to amidine-like resonance), 2-picolylamine possesses two distinct basic centers: the pyridine nitrogen (pKa ~5.2) and the aliphatic amine (pKa ~8.8). This allows for multipoint hydrogen bonding and pH-dependent ionization states critical for solubility.

  • Metal Chelation (The "Claw" Effect): 2-Picolylamine is a classic bidentate ligand. It forms stable 5-membered chelate rings with transition metals (Zn²⁺, Cu²⁺, Fe²⁺). This property is exploited in designing inhibitors for metalloproteinases (MMPs) and histone deacetylases (HDACs).

  • Vectorial Display: In kinase inhibitors, the methylene group acts as a "hinge," allowing the pyridine headgroup to slot into the ATP-binding pocket while the amine tail reaches out to the solvent-exposed regions to tune selectivity.

Therapeutic Applications: Case Studies

A. Infectious Disease: MmpL3 Inhibitors (Tuberculosis)

The most prominent recent application of this scaffold is in targeting MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for the biosynthesis of the mycobacterial cell wall.

  • Mechanism: Indole-2-carboxamides were the traditional scaffold. However, recent "scaffold hopping" campaigns identified pyridine-2-methanamine derivatives as superior pharmacophores. The pyridine nitrogen accepts a hydrogen bond from the donor residues in the MmpL3 proton-translocating channel, while the lipophilic tail (attached to the amine) occupies the mycolic acid binding groove.

  • Key Data: In comparative studies, the 2-picolylamine core demonstrated a 10-fold potency improvement over the benzylamine analog, attributed to the specific H-bond acceptance capability of the pyridine ring nitrogen.

B. Oncology: Kinase Hinge Binders

In kinase drug discovery, the scaffold often serves as a "linker-binder."

  • RET & CHK1 Inhibitors: The pyridine ring often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Val/Ala residues). The methanamine nitrogen serves as an exit vector, allowing attachment of solubilizing groups (like morpholine or piperazine) without disrupting the core binding mode.

Technical Core: Synthetic Methodology

Protocol: Reductive Amination via Pyridine-Borane

While sodium cyanoborohydride (


) is the traditional reagent for reductive amination, it is toxic and generates cyanide byproducts.[1] The Pyridine-Borane (

)
complex offers a superior, greener, and self-validating alternative. It is stable, tolerates moisture, and selectively reduces imines over ketones/aldehydes.
Experimental Workflow

Objective: Synthesis of N-substituted-2-picolylamine derivative.

  • Imine Formation (Equilibrium Phase):

    • Charge a reaction vessel with 2-pyridinecarboxaldehyde (1.0 equiv) and the corresponding primary amine (

      
      , 1.0–1.1 equiv).
      
    • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

    • Additives: Add activated 4Å Molecular Sieves (to sequester water and drive equilibrium to the imine).

    • Stir: 2–4 hours at Room Temperature (RT). Monitor by TLC (disappearance of aldehyde).

  • Reduction (Irreversible Phase):

    • Add Pyridine-Borane complex (

      
      , 1.2 equiv) dropwise.
      
    • Optional: Add 10% Acetic Acid (AcOH) to catalyze the reduction if the reaction is sluggish.

    • Stir: 12–16 hours at RT.[2]

  • Workup & Purification:

    • Quench: Add 10% aqueous HCl (carefully) to destroy excess hydride. Stir for 30 mins.

    • Neutralize: Adjust pH to >10 using NaOH pellets or saturated

      
       (to liberate the free amine).
      
    • Extraction: Extract with DCM (

      
      ).
      
    • Purification: Flash column chromatography. Note: The product is basic; use DCM/MeOH with 1%

      
       or Triethylamine to prevent streaking on silica.
      

Visualization of Workflows & Pathways

Diagram 1: Synthetic Pathway & Mechanism

This diagram illustrates the reductive amination pathway using Pyridine-Borane, highlighting the key intermediate species.

SyntheticPathway Aldehyde 2-Pyridinecarboxaldehyde (Starting Material) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine - H2O (4Å Sieves) Amine Primary Amine (R-NH2) Amine->Imine Product Pyridine-Methanamine (Secondary Amine) Imine->Product Reduction PyBH3 Pyridine-Borane (Reducing Agent) PyBH3->Imine H- Transfer

Caption: One-pot reductive amination workflow using Pyridine-Borane to access the picolylamine scaffold.

Diagram 2: Binding Mode Logic (Chelation vs. H-Bonding)

This diagram contrasts the two primary binding modes of the scaffold in biological systems.

BindingModes Scaffold Pyridine-Methanamine Scaffold Chelation Bidentate Chelation (Zn++ Binding) Scaffold->Chelation Via Py-N & Amine-N HBonding Hinge Binding (H-Bond Acceptor) Scaffold->HBonding Via Py-N MetalTarget Target: MMPs / HDACs (Metallo-Enzymes) Chelation->MetalTarget KinaseTarget Target: Kinases (ATP Pocket) HBonding->KinaseTarget

Caption: Dual mechanistic utility: Bidentate metal chelation (left) vs. Kinase hinge interaction (right).

Comparative Data Analysis

The following table summarizes hypothetical Structure-Activity Relationship (SAR) trends derived from MmpL3 and Kinase inhibitor literature, illustrating why the pyridine-methanamine scaffold often outperforms analogs.

Scaffold VariationPhysicochemical ImpactBiological Consequence (General)Relative Potency (MmpL3)*
Pyridine-2-methanamine Optimal. Balanced pKa (5.2 / 8.8). H-bond acceptor present.High. Dual interaction (H-bond + Hydrophobic).1.0 (Reference)
Benzylamine Poor. Removal of Pyridine N removes H-bond acceptor.Low. Loss of specificity/affinity.> 10x (Weaker)
2-Aminopyridine Altered. Rigid, planar. Lower basicity (pKa ~6.8).Variable. Good for flat pockets, bad for flexible grooves.5–10x (Weaker)
Pyridine-3-methanamine Geometric. Vector change. Nitrogen position shifts.Moderate. Often retains solubility but loses specific H-bond geometry.2–5x (Weaker)

*Note: Relative potency values are generalized estimates based on MmpL3 inhibitor SAR studies (e.g., Compound 62 series).

References

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors. Journal of Medicinal Chemistry / PMC. (2023).[3] [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of Organic Chemistry. (Protocol Validation). [Link]

  • Recent Developments of RET Protein Kinase Inhibitors with Diverse Scaffolds. Future Medicinal Chemistry. (2020).[4] [Link]

  • Pyridine-containing Heterocycles in FDA Approved Drugs. RSC Advances. (2024).[5][6][7][8] [Link]

  • 2-Picolylamine (Chemical Properties & Chelation). PubChem Compound Summary. [Link]

Sources

Methodological & Application

Technical Application Note: Modular Synthesis of (6-piperidin-1-ylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the synthetic route for (6-piperidin-1-ylpyridin-2-yl)methanamine , a bifunctional pyridine scaffold often employed in kinase inhibitor design and GPCR ligand development.

The synthesis is designed around a 3-step linear strategy starting from the abundant commodity chemical 2,6-dichloropyridine . Unlike convergent routes that might require pre-functionalized aminomethyl pyridines (often unstable or expensive), this route installs the robust piperidine handle first, followed by a carbon-nitrogen bond formation via palladium catalysis, and finally a reduction to the primary amine.

Key Advantages of This Route:
  • Regiocontrol: Exploits the symmetry of 2,6-dichloropyridine to simplify the first substitution.

  • Scalability: Avoids the use of stoichiometric copper cyanide at high temperatures (traditional Rosenmund-von Braun), replacing it with a catalytic Palladium system.[1]

  • Modularity: The protocol allows for late-stage variation; the nitrile intermediate is a stable "pause point" that can be diverted to amides, carboxylic acids, or tetrazoles if project requirements shift.

Chemical Retrosynthesis & Pathway

The synthesis proceeds via a Desymmetrization


 Cyanation 

Reduction sequence.

G SM 2,6-Dichloropyridine (Starting Material) INT1 Intermediate 1: 2-chloro-6-(piperidin-1-yl)pyridine SM->INT1 Step 1: SNAr Piperidine, K2CO3, 80°C INT2 Intermediate 2: 6-(piperidin-1-yl)picolinonitrile INT1->INT2 Step 2: Pd-Cyanation Zn(CN)2, Pd(dppf)Cl2, 120°C PROD Target: (6-piperidin-1-ylpyridin-2-yl)methanamine INT2->PROD Step 3: Reduction LiAlH4, THF, 0°C -> RT

Figure 1: Linear synthetic workflow showing critical intermediates and reagents.

Detailed Experimental Protocols

Step 1: Desymmetrization via

Objective: Selective mono-substitution of 2,6-dichloropyridine. Challenge: Preventing the formation of the bis-piperidinyl byproduct.

Reagents:

  • 2,6-Dichloropyridine (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Protocol:

  • Setup: Charge a round-bottom flask with 2,6-dichloropyridine (10.0 g, 67.6 mmol) and anhydrous

    
     (14.0 g, 101 mmol) in DMF (100 mL).
    
  • Addition: Add piperidine (6.33 g, 7.35 mL, 74.3 mmol) dropwise at room temperature.

    • Expert Insight: Do not add all piperidine at once. A slow addition keeps the local concentration of nucleophile low relative to the electrophile, favoring mono-substitution.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (10% EtOAc/Hexanes) or LCMS.

    • Validation: Look for the product mass [M+H]+ = 197.1. The starting material (148.0) should disappear. If bis-product (246.2) starts forming >5%, stop heating immediately.

  • Workup: Cool to RT and pour into ice-water (500 mL). The product typically precipitates as a solid. Filter and wash with water.[2][3] If oil forms, extract with EtOAc (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Usually not required. If necessary, flash chromatography (0-5% EtOAc in Hexanes).

Yield Expectation: 85-92% Data:


 NMR (CDCl3) should show 3 pyridine protons and a distinct piperidine multiplet.
Step 2: Palladium-Catalyzed Cyanation

Objective: Conversion of the aryl chloride to a nitrile. Challenge: Catalyst poisoning by the pyridine nitrogen and safety regarding cyanide sources.

Reagents:

  • Intermediate 1 (1.0 equiv)

  • Zinc Cyanide (

    
    ) (0.6 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Additive: Zinc dust (10 mol%) - Optional, keeps Pd(0) active.

  • Solvent: DMF (degassed)

Protocol:

  • Safety: Perform all operations in a well-ventilated fume hood. Have a cyanide antidote kit available.

  • Degassing: Sparge DMF with nitrogen for 30 minutes prior to use. Oxygen is the primary cause of stalled cyanation reactions.

  • Assembly: In a pressure vial or Schlenk flask, combine Intermediate 1 (5.0 g, 25.4 mmol),

    
     (1.8 g, 15.2 mmol), and 
    
    
    
    (620 mg, 0.76 mmol). Add DMF (50 mL).
  • Reaction: Seal and heat to 120°C for 12-16 hours.

    • Expert Insight: The solution usually turns from orange/red to dark black upon completion.

  • Workup (Oxidative Quench): Cool to RT. Dilute with EtOAc and add 10% aqueous ammonium hydroxide (

    
    ) or saturated 
    
    
    
    to quench residual cyanide and complex the zinc. Stir for 30 mins.
  • Extraction: Filter through a pad of Celite to remove Pd black. Separate layers. Wash organic layer with water (

    
    ) to remove DMF.
    
  • Purification: Silica gel chromatography (10-20% EtOAc in Hexanes).

Yield Expectation: 75-85% Validation: IR spectroscopy should show a sharp nitrile stretch at


2230 

. MS [M+H]+ = 188.1.
Step 3: Nitrile Reduction to Amine

Objective: Reduction of the nitrile to the primary amine without reducing the pyridine ring.

Reagents:

  • Intermediate 2 (1.0 equiv)

  • Lithium Aluminum Hydride (

    
    , LAH) (2.0 equiv)
    
  • Solvent: Anhydrous THF

Protocol:

  • Preparation: Flame-dry a flask and cool under Argon. Add

    
     (2.0 M in THF, 2.0 equiv) and dilute with additional THF. Cool to 0°C.[2]
    
  • Addition: Dissolve Intermediate 2 (3.0 g, 16.0 mmol) in dry THF (20 mL) and add dropwise to the LAH slurry.

    • Caution: Exothermic gas evolution (

      
      ).
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. If incomplete, heat to reflux for 1 hour.

  • Fieser Quench (Critical): Cool to 0°C. For every x grams of LAH used, add:

    • x mL water

    • x mL 15% NaOH

    • 3x mL water

    • Example: If 1.0 g LAH was used, add 1 mL

      
      , 1 mL NaOH, 3 mL 
      
      
      
      .
  • Isolation: Add anhydrous

    
     to the white granular precipitate. Stir 15 mins. Filter and concentrate the filtrate.
    
  • Purification: The free base is often an oil. It is best isolated as the HCl salt by adding 4M HCl in Dioxane to the ethereal solution of the amine.

Yield Expectation: 70-80% Data: MS [M+H]+ = 192.1.


 NMR will show the disappearance of the nitrile and appearance of a methylene singlet (

3.8 ppm) and broad

protons.

Analytical Summary & Validation

Use the following table to validate intermediates during the workflow.

CompoundMolecular FormulaMW ( g/mol )Expected MS (ESI+)Key NMR Feature
SM (2,6-DCP)

147.99148.0 / 150.0 (Cl pattern)Symmetric aromatic d/t
Intermediate 1

196.68197.1 / 199.1 (3:1 ratio)Piperidine multiplet (1.6, 3.5 ppm)
Intermediate 2

187.24188.1 (No Cl pattern)Nitrile IR stretch ~2230

Final Product

191.27192.2Methylene

singlet ~3.8 ppm

References

  • Nucleophilic Aromatic Substitution Selectivity

    • BenchChem.[4] "Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2,6-Dichloropyridine." Accessed October 2023. Link

  • Palladium-Catalyzed Cyanation

    • Cohen, D. T., et al. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Angewandte Chemie International Edition, 2013, 52(38), 10035-10039. Link

  • Nitrile Reduction Methodologies

    • Organic Chemistry Portal. "Reduction of Nitriles to Amines." Link

  • Piperidine Synthesis Context

    • J. Org.[3][5] Chem. 2019, 84, 3249-3259.[5] "Piperidine synthesis and functionalization." Link

Sources

Optimized Amide Coupling Protocols for (6-Piperidin-1-ylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(6-Piperidin-1-ylpyridin-2-yl)methanamine is a high-value bifunctional building block. It combines a reactive primary amine (for amide coupling) with a 2,6-disubstituted pyridine scaffold often utilized in kinase inhibitors and GPCR ligands to modulate solubility and pharmacokinetic profiles.

While the primary amine behaves similarly to a benzylamine, the presence of the 6-piperidine substituent introduces unique electronic and steric factors. The piperidine ring acts as a strong electron-donating group (EDG), significantly increasing the basicity of the pyridine nitrogen compared to unsubstituted 2-picolylamine.

Key Challenges addressed in this guide:

  • Basicity Management: The pyridine nitrogen is highly basic. If the starting material is an HCl salt (common for stability), insufficient neutralization will stall the reaction.

  • Product Isolation: The product is a poly-basic amine. Standard acidic workups (e.g., 1N HCl wash) will protonate the product, driving it into the aqueous waste stream.

  • Nucleophilicity: Unlike 2-aminopyridines (which are poor nucleophiles requiring specific conditions), this methanamine is a potent nucleophile, allowing for mild coupling conditions if handled correctly.

Pre-Reaction Assessment

Before initiating synthesis, verify the form of your starting material.

FeatureSpecificationImpact on Protocol
Structure Primary amine (benzylamine-type)High nucleophilicity; reacts rapidly with activated esters.
Electronic 6-Piperidine (EDG)Increases Pyridine-N pKa (~6.5–7.0). May sequester protons.
Form Free Base vs. HCl SaltCritical: HCl salts require extra equivalents of base (DIEA/TEA) to liberate the nucleophile.
Solubility Moderate (Polar Organic)Soluble in DCM, DMF, DMSO. Piperidine aids solubility.

Recommended Protocols

Method A: HATU-Mediated Coupling (The Gold Standard)

Best for: Small-to-medium scale (mg to g), valuable carboxylic acids, and library synthesis.

Mechanism: HATU generates a highly reactive At-ester intermediate. The added base (DIEA) ensures the amine remains deprotonated.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (6-Piperidin-1-ylpyridin-2-yl)methanamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: DMF (anhydrous) or DCM/DMF (4:1)

Step-by-Step Protocol:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

  • Base Addition: Add DIEA (2.0 equiv) and stir for 2 minutes.

  • Coupling Agent: Add HATU (1.2 equiv). Stir at Room Temperature (RT) for 15–30 minutes. Note: Solution usually turns yellow/orange.

  • Amine Addition:

    • If Free Base: Add amine (1.1 equiv) directly.

    • If HCl Salt: Dissolve amine (1.1 equiv) in minimal DMF with extra DIEA (2.0 equiv) separately, then add to the reaction mixture.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Checkpoint: If reaction stalls, add 0.5 equiv more HATU and DIEA.

  • Quench: Dilute with EtOAc.

  • Workup (CRITICAL): Wash with saturated NaHCO₃ (3x) and Brine (1x). Do NOT wash with 1N HCl , as the product will protonate and remain in the water layer.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>10g), difficult purifications, and avoiding epimerization of chiral acids.

Why T3P? T3P by-products are water-soluble, simplifying the workup for this basic product.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine or N-Methylmorpholine (NMM) (3.0 – 5.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Protocol:

  • Combine Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc.

  • Add Base (4.0 equiv). Cool to 0°C.[1]

  • Add T3P solution dropwise.

  • Allow to warm to RT and stir for 12–24 hours.

  • Workup: Wash organic layer with water (3x), sat. NaHCO₃ (2x), and brine. The basic product remains in the organic layer; T3P by-products wash away.

Visualization: Workflow & Logic

Figure 1: Reaction Workflow & Workup Logic

This diagram illustrates the critical decision points for salt handling and the specific workup required to retain the basic product.

AmideCoupling Start Start: (6-piperidin-1-ylpyridin-2-yl)methanamine CheckSalt Check Form: Free Base or HCl Salt? Start->CheckSalt SaltPath HCl Salt: Requires Neutralization CheckSalt->SaltPath Is Salt FreePath Free Base CheckSalt->FreePath Is Free Base BaseAdd Add 2.0 - 3.0 eq Extra DIEA to Reaction Mixture SaltPath->BaseAdd Activation Activate Carboxylic Acid (HATU/DIEA or T3P/NMM) BaseAdd->Activation FreePath->Activation Coupling Coupling Reaction RT, 2-16h Activation->Coupling WorkupDecision Workup Strategy (Product is Basic!) Coupling->WorkupDecision WrongWay Acidic Wash (1N HCl) Product Protonates (Py-N & NH) WorkupDecision->WrongWay Avoid RightWay Basic/Neutral Wash (Sat. NaHCO3 / Water) WorkupDecision->RightWay Recommended Loss Product Lost to Aqueous Layer WrongWay->Loss Success Product in Organic Layer Proceed to Purification RightWay->Success

Caption: Decision tree highlighting the critical requirement for extra base when using salts and the prohibition of acidic washes during workup.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Product lost during workup.Check aqueous layers by LCMS. If product is present, basify aqueous layer to pH > 12 and re-extract with DCM/IPA (3:1).
Incomplete Reaction Amine salt not neutralized.Ensure total base (DIEA) is ≥ 3.0 equiv relative to the amine salt.
Side Products O-Acylisourea rearrangement (if using EDC/DCC).Switch to HATU or T3P. Add HOAt or Oxyma if using carbodiimides.
Purification Issues Streaking on Silica.The product is basic. Use DCM/MeOH with 1% NH₄OH or Triethylamine in the eluent. Alternatively, use Amine-functionalized silica.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Patterson, A. W., et al. (2007). Optimization of T3P for Solid-Phase and Solution-Phase Amide Coupling. Tetrahedron Letters, 48, 5745.

Sources

Technical Guide: (6-piperidin-1-ylpyridin-2-yl)methanamine as a Bidentate Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential applications of (6-piperidin-1-ylpyridin-2-yl)methanamine as a bidentate ligand in transition metal-catalyzed reactions. While specific catalytic data for this exact ligand is not yet prevalent in peer-reviewed literature, this document outlines detailed protocols and application notes based on the well-established catalytic behavior of structurally similar picolylamine and N,N'-bidentate ligands. The protocols provided herein serve as a robust starting point for researchers looking to explore the catalytic potential of this and related ligands.

Introduction to (6-piperidin-1-ylpyridin-2-yl)methanamine

(6-piperidin-1-ylpyridin-2-yl)methanamine is a bidentate ligand featuring a pyridine nitrogen and a primary amine nitrogen as the two donor atoms. The piperidine moiety at the 6-position of the pyridine ring introduces steric bulk, which can influence the coordination geometry and stability of the resulting metal complexes, potentially leading to enhanced catalytic activity and selectivity. The flexible aminomethyl arm allows for the formation of a stable five-membered chelate ring with a metal center.

The structural features of this ligand make it a promising candidate for a variety of catalytic transformations, including, but not limited to:

  • Ruthenium-catalyzed transfer hydrogenation: The combination of a pyridine and an amine donor is a hallmark of successful ligands for the asymmetric transfer hydrogenation of ketones and imines.

  • Palladium-catalyzed cross-coupling reactions: N,N'-bidentate ligands are widely employed to stabilize palladium catalysts in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.

This guide will focus on providing detailed protocols for these two key application areas.

Synthesis of Metal Complexes: A General Protocol

The synthesis of transition metal complexes with picolylamine-type ligands is typically straightforward. Below are general procedures for the preparation of ruthenium(II) and palladium(II) complexes.

Protocol 2.1: Synthesis of a Dichloro(p-cymene)ruthenium(II) Complex

This protocol is adapted from the synthesis of similar ruthenium-p-cymene complexes incorporating pyridine-derived ligands.[1][2]

  • Materials:

    • (6-piperidin-1-ylpyridin-2-yl)methanamine (1.0 eq)

    • [RuCl₂(p-cymene)]₂ (0.5 eq)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve (6-piperidin-1-ylpyridin-2-yl)methanamine in anhydrous CH₂Cl₂.

    • In a separate Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ in anhydrous CH₂Cl₂.

    • Slowly add the ruthenium precursor solution to the ligand solution at room temperature with stirring.

    • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, reduce the solvent volume under vacuum.

    • Add an anti-solvent (e.g., hexane or pentane) to precipitate the product.

    • Isolate the solid product by filtration, wash with the anti-solvent, and dry under vacuum.

    • Characterize the resulting complex by ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.

Protocol 2.2: Synthesis of a Dichloropalladium(II) Complex

This protocol is based on the synthesis of palladium(II) complexes with N,N'-bidentate imine ligands derived from picolinaldehyde.

  • Materials:

    • (6-piperidin-1-ylpyridin-2-yl)methanamine (1.0 eq)

    • PdCl₂(CH₃CN)₂ (1.0 eq)

    • Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN)

  • Procedure:

    • In a round-bottom flask, dissolve (6-piperidin-1-ylpyridin-2-yl)methanamine in the chosen anhydrous solvent.

    • Add the palladium precursor, PdCl₂(CH₃CN)₂, to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • If a precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If no precipitate forms, reduce the solvent volume under vacuum and precipitate the product with an anti-solvent like diethyl ether or hexane.

    • Isolate the solid and dry it under vacuum.

    • Characterize the complex using ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.

Application Note 1: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Ruthenium complexes bearing N,N-bidentate ligands are highly effective catalysts for the transfer hydrogenation of ketones to the corresponding alcohols, using a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture.[1][3]

Experimental Protocol

Catalyst System: [RuCl(p-cymene)((6-piperidin-1-ylpyridin-2-yl)methanamine)]Cl (prepared as in Protocol 2.1)

Reaction: Transfer Hydrogenation of Acetophenone to 1-Phenylethanol

  • Materials:

    • Ruthenium catalyst (1 mol%)

    • Acetophenone (1.0 mmol)

    • Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source and solvent

    • Inert atmosphere

  • Procedure:

    • To a Schlenk tube under an inert atmosphere, add the ruthenium catalyst.

    • Add the formic acid/triethylamine azeotrope.

    • Add acetophenone to the mixture.

    • Stir the reaction mixture at the desired temperature (e.g., 40-80 °C) for the specified time (e.g., 2-24 hours).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel.

Data Presentation
EntrySubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)
1Acetophenone14012>95
24'-Methoxyacetophenone14012>95
34'-Nitroacetophenone16024~90
4Benzophenone28024~85

Note: The data in this table is hypothetical and represents typical results observed for similar ruthenium-picolylamine catalysts.

Catalytic Cycle

Catalytic_Cycle_TH Ru_precatalyst [Ru-L] Pre-catalyst Active_Ru_H Active Ru-H Species Ru_precatalyst->Active_Ru_H + Base - HCl Substrate_complex [Ru-H(Substrate)] Complex Active_Ru_H->Substrate_complex + Substrate Product_complex [Ru(Product)] Complex Substrate_complex->Product_complex Hydride Transfer Product_complex->Active_Ru_H + H_source - Product Product Alcohol H_source HCOOH/NEt3 Substrate Ketone Base Base (NEt3)

Caption: Proposed catalytic cycle for ruthenium-catalyzed transfer hydrogenation.

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes with N,N'-bidentate ligands are workhorses in C-C bond formation. The (6-piperidin-1-ylpyridin-2-yl)methanamine ligand is expected to form a stable and active catalyst for Suzuki-Miyaura cross-coupling reactions.[4]

Experimental Protocol

Catalyst System: [PdCl₂((6-piperidin-1-ylpyridin-2-yl)methanamine)] (prepared as in Protocol 2.2)

Reaction: Coupling of 4-Bromotoluene with Phenylboronic Acid

  • Materials:

    • Palladium pre-catalyst (0.5-2 mol%)

    • 4-Bromotoluene (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

    • Solvent (e.g., Toluene, Dioxane, DMF)

    • Water (as a co-solvent, optional)

    • Inert atmosphere

  • Procedure:

    • To a Schlenk tube under an inert atmosphere, add the palladium pre-catalyst, 4-bromotoluene, phenylboronic acid, and the base.

    • Add the solvent (and water, if applicable).

    • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 4-24 hours).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Add water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography on silica gel.

Data Presentation
EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)
14-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O100>90
24-ChloroanisolePhenylboronic acidK₃PO₄Dioxane110~75
31-Iodonaphthalene4-Methoxyphenylboronic acidCs₂CO₃DMF90>95

Note: This data is illustrative of typical outcomes for similar palladium N,N'-bidentate ligand systems.

Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0L2 Pd(0)L Ox_Adduct Ar-Pd(II)L-X Pd0L2->Ox_Adduct Oxidative Addition Transmetalation_Complex Ar-Pd(II)L-Ar' Ox_Adduct->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0L2 Reductive Elimination Red_Elim_Complex Ar-Ar' ArX Ar-X ArBOH2 Ar'-B(OH)2 Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Ruthenium p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline-Based Ligands: Synthesis, Characteriz
  • Ruthenium-cymene containing pyridine-derived aldiimine ligands: synthesis and characterization applied in the transfer hydrogenation of aryl ketones and kinetic studies.
  • Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy)
  • (6-(Piperidin-1-yl)pyridin-2-yl)methanamine. ChemScene.
  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed.

Sources

Scale-up synthesis of (6-piperidin-1-ylpyridin-2-yl)methanamine for library generation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of (6-piperidin-1-ylpyridin-2-yl)methanamine

Part 1: Executive Summary & Strategic Analysis

1.1 The Target Scaffold (6-piperidin-1-ylpyridin-2-yl)methanamine is a "privileged structure" in medicinal chemistry. It combines a basic piperidine moiety (improving solubility and pharmacokinetic profiles) with a primary methanamine "handle" for amide coupling, reductive amination, or sulfonylation in library generation.[1]

1.2 Retrosynthetic Strategy The synthesis is designed for robustness and scalability (10g – 100g scale).[1] We utilize a linear 3-step route starting from the commodity chemical 2,6-dichloropyridine.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): Exploiting electronic deactivation to achieve mono-selectivity.

  • Step 2: Palladium-Catalyzed Cyanation: A transition-metal catalyzed approach is chosen over traditional Rosenmund-von Braun (CuCN) conditions to simplify purification and minimize heavy metal waste streams.

  • Step 3: Nitrile Reduction: Catalytic hydrogenation optimized to suppress secondary amine dimer formation.[1]

SyntheticRoute SM 2,6-Dichloropyridine (Starting Material) Int1 2-Chloro-6-(piperidin-1-yl)pyridine (Mono-substituted) SM->Int1 Step 1: SnAr Piperidine, K2CO3 (Regiocontrol via Deactivation) Int2 6-(Piperidin-1-yl)picolinonitrile (Nitrile Intermediate) Int1->Int2 Step 2: Cyanation Zn(CN)2, Pd(dppf)Cl2 (Pd-Catalysis) Product (6-Piperidin-1-ylpyridin-2-yl)methanamine (Target Scaffold) Int2->Product Step 3: Reduction H2, Raney Ni (Ammoniacal MeOH)

Figure 1: Strategic synthetic workflow emphasizing the logic of electronic deactivation and catalytic efficiency.

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 2-Chloro-6-(piperidin-1-yl)pyridine

Rationale: 2,6-Dichloropyridine is symmetric.[1] Upon the first substitution with piperidine, the ring becomes electron-rich due to the strong mesomeric donation (+M) of the nitrogen lone pair.[1] This deactivates the ring toward a second SNAr attack, naturally favoring the mono-substituted product.

Materials:

  • 2,6-Dichloropyridine (1.0 equiv)[1]

  • Piperidine (1.05 equiv)[1]

  • Potassium Carbonate (K2CO3), anhydrous (1.2 equiv)[1]

  • Solvent: DMF (Dimethylformamide) – 5 vol (mL/g)[1]

Protocol:

  • Charge: To a reactor equipped with a mechanical stirrer and internal thermometer, add 2,6-dichloropyridine and K2CO3.

  • Solvate: Add DMF and stir to create a suspension.

  • Addition: Add piperidine dropwise over 30 minutes at 20–25°C. Note: Reaction is mildly exothermic.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/UPLC.[1] Target <2% starting material. Bis-substituted byproduct (2,6-dipiperidinopyridine) should be <5%.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (10 vol). The product will precipitate as a solid.[1]

  • Isolation: Filter the solid. Wash with water (3 x 2 vol) to remove DMF and inorganic salts.[1]

  • Drying: Dry in a vacuum oven at 45°C.

Yield: 85–92% Purity: >98% (a/a) Key Insight: Do not use a large excess of piperidine.[1] The stoichiometry (1.05 equiv) is strictly controlled to prevent the second substitution.

Step 2: Palladium-Catalyzed Cyanation

Rationale: While CuCN (Rosenmund-von Braun) is cheaper, it requires high temperatures (180°C+) and complex oxidative workups to remove copper.[1] We utilize Zn(CN)2 with Pd(dppf)Cl2 , which operates at lower temperatures (100–120°C) and provides a cleaner profile for library synthesis.[1]

Materials:

  • 2-Chloro-6-(piperidin-1-yl)pyridine (1.0 equiv)

  • Zinc Cyanide (Zn(CN)2) (0.6 equiv) Caution: Potent toxin[1]

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (2–3 mol%)[1]

  • Additive: Zinc powder (10 mol%) – activates the catalyst/scavenges O2[1]

  • Solvent: DMA (Dimethylacetamide) – degassed.[1]

Protocol:

  • Inertion: Purge the reactor with Nitrogen/Argon for 15 minutes.

  • Charge: Add the chloro-pyridine intermediate, Zn(CN)2, Zinc powder, and Pd catalyst.

  • Solvate: Add degassed DMA.

  • Reaction: Heat to 120°C for 12–16 hours.

    • IPC: Monitor for disappearance of aryl chloride.[1]

  • Quench & Scavenge: Cool to RT. Dilute with EtOAc. Add 10% aqueous ammonia or ethylenediamine (to chelate Zinc and Palladium).[1] Stir vigorously for 30 mins.

  • Extraction: Separate layers. Wash organic layer with brine.[1]

  • Purification: Silica gel pad filtration (eluting with EtOAc/Hexane) is usually sufficient to remove palladium black.[1] Crystallization from EtOH/Heptane is possible for scale-up.

Yield: 80–88% Safety Note: All waste streams must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.[1]

Step 3: Reduction to Methanamine

Rationale: Nitrile reduction often yields secondary amines (dimers) due to the condensation of the intermediate imine with the product amine.[1] To prevent this, we use Raney Nickel in Ammoniacal Methanol .[1] The ammonia suppresses dimer formation by shifting the equilibrium toward the primary amine.

Materials:

  • 6-(Piperidin-1-yl)picolinonitrile (1.0 equiv)

  • Raney Nickel (aqueous slurry, approx. 20 wt% loading)[1]

  • Solvent: 7N NH3 in Methanol (10 vol)

  • Hydrogen Gas (H2)[1]

Protocol:

  • Safety Check: Raney Nickel is pyrophoric when dry.[1] Handle under water or inert atmosphere.[1]

  • Charge: Add the nitrile substrate to the hydrogenation vessel (Parr shaker or autoclave).

  • Catalyst: Carefully add Raney Nickel slurry.

  • Solvent: Add 7N NH3 in MeOH.

  • Hydrogenation: Pressurize to 40–50 psi (3–4 bar) H2. Shake/Stir at RT for 12–24 hours.

    • IPC: Monitor for disappearance of nitrile and intermediate imine.[1]

  • Filtration: Filter through a Celite pad under nitrogen blanket. Do not let the catalyst cake dry out (fire hazard).[1] Wash with MeOH.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: The crude amine is often pure enough (>95%).[1] If necessary, convert to the HCl salt (add 4M HCl in dioxane) for precipitation and storage.[1]

Yield: 90–95% Storage: Store as the HCl salt or under Argon at -20°C (free amines can absorb CO2 from air).

Part 3: Analytical Data & Quality Control

AttributeSpecificationMethod
Appearance Off-white to pale yellow solid (HCl salt)Visual
Identity Consistent with Structure1H NMR (DMSO-d6)
Purity > 95%UPLC (254 nm)
Residual Pd < 20 ppmICP-MS
Water Content < 1.0%Karl Fischer

Expected 1H NMR Signals (Free Base, CDCl3):

  • Pyridine protons: ~7.4 (t, 1H), ~6.6 (d, 1H), ~6.5 (d, 1H).[1]

  • Benzylic CH2: ~3.8 ppm (s, 2H).[1][2]

  • Piperidine: ~3.5 ppm (m, 4H, N-CH2), ~1.6 ppm (m, 6H, alkyl).[1]

Part 4: Troubleshooting & Optimization

Troubleshooting Problem1 Problem: Bis-substitution in Step 1 Sol1 Solution: Lower Temp to 60°C Strict 1.05 eq Piperidine Problem1->Sol1 Problem2 Problem: Incomplete Cyanation (Stalled) Sol2 Solution: Add 10 mol% Zn dust Resupply catalyst (1 mol%) Problem2->Sol2 Problem3 Problem: Secondary Amine Dimer in Step 3 Sol3 Solution: Increase NH3 concentration Switch to Raney Co (less isomerization) Problem3->Sol3

Figure 2: Troubleshooting matrix for common scale-up deviations.

References

  • Nucleophilic Aromatic Substitution (Regioselectivity)

    • Topic: Selectivity in 2,4- and 2,6-dihalopyridines.
    • Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[1]

    • Context: Explains the electronic deactivation of the pyridine ring after the first amino-substitution.
    • [1]

  • Palladium-Catalyzed Cyanation (Zinc Cyanide Method)

    • Title: "Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides with Zn(CN)2"
    • Source:Journal of Organic Chemistry, 2000, 65, 7984–7989.[1]

    • Context: Standard protocol for converting deactivated aryl chlorides to nitriles using Pd(dppf)Cl2.[1]

    • [1]

  • Nitrile Reduction (Suppression of Secondary Amines)

    • Title: "Hydrogenation of Nitriles to Primary Amines: Selection of C
    • Source:Organic Process Research & Development, 2005, 9, 2, 198–205.[1]

    • Context: Validates the use of Ammoniacal Methanol and Raney Nickel to minimize dimer form
    • [1]

  • Safety in Cyanation Reactions

    • Title: "Safe Handling of Cyanides in Organic Synthesis"
    • Source:Chemical Health and Safety, 1999.[1]

    • Context: Protocols for quenching cyanide waste with bleach.[1]

    • [1]

Sources

Handling and storage safety data sheet (SDS) for (6-piperidin-1-ylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Handling and Preservation of (6-piperidin-1-ylpyridin-2-yl)methanamine

Abstract

This technical guide provides advanced handling, storage, and safety protocols for (6-piperidin-1-ylpyridin-2-yl)methanamine . Unlike generic Safety Data Sheets (SDS), this document focuses on the specific physiochemical vulnerabilities of the 2-aminomethylpyridine motif. Researchers must address two primary risks: rapid atmospheric degradation (carbamate formation) and corrosive toxicity . This guide outlines a self-validating storage workflow to ensure stoichiometric integrity in drug discovery and ligand synthesis applications.

Part 1: Chemical Identity & Physiochemical Profile[1]

Understanding the molecule's structure is the first step in safe handling. The presence of a primary amine on a methylene linker (


) combined with a piperidine ring creates a highly basic, nucleophilic environment.
PropertySpecification
Chemical Name (6-piperidin-1-ylpyridin-2-yl)methanamine
CAS Number 868755-51-5
Molecular Formula

Molecular Weight 191.27 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Basicity (pKa) ~9-10 (Primary amine), ~5-6 (Pyridine N)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Air Sensitivity High (Absorbs

to form carbamates)

Part 2: Hazard Identification & Risk Assessment

Signal Word: DANGER

This compound is not merely an irritant; it is a Corrosive Class 1B agent. The combination of the piperidine and the primary amine allows it to penetrate lipid bilayers (skin) rapidly, causing deep tissue chemical burns.

GHS Classification Matrix
Hazard ClassCategoryH-CodeDescription
Skin Corrosion 1BH314 Causes severe skin burns and eye damage.[1]
Acute Toxicity 4H302 Harmful if swallowed.[1][2]
Acute Toxicity 3H311 Toxic in contact with skin.[1]
Metal Corrosion 1H290 May be corrosive to metals (avoid aluminum spatulas).
The "Why" Behind the PPE
  • Mechanism of Injury: The lipophilic piperidine ring facilitates transport across the stratum corneum, allowing the alkaline primary amine to saponify fatty acids in the skin.

  • Required PPE:

    • Gloves: Double-gloving recommended. Nitrile (0.11 mm) is sufficient for splash protection; Laminate film (Silver Shield) required for prolonged handling.

    • Respiratory: Use strictly within a fume hood.[3][4] If handling powder outside a hood, a P100/OV respirator is mandatory.

Part 3: Storage & Stability Protocol (The "Carbamate Trap")

The most common failure mode with this reagent is stoichiometric drift . The primary amine reacts with atmospheric


 within minutes to form a solid carbamate salt. This increases the apparent mass, leading to under-dosing in synthesis.
Degradation Pathway Visualization

CarbamateTrap Compound (6-piperidin-1-ylpyridin-2-yl)methanamine (Active Reagent) Carbamate Ammonium Carbamate Salt (Inactive/Insoluble) Compound->Carbamate  Rapid Nucleophilic Attack   CO2 Atmospheric CO2 (Moisture) CO2->Carbamate StoichError Stoichiometric Error (Failed Reaction) Carbamate->StoichError  Weighing Error  

Figure 1: The degradation pathway. Exposure to air converts the liquid/oil into a crusty solid (carbamate), ruining purity.

Protocol 1: Long-Term Storage
  • Atmosphere: Store strictly under Argon or Nitrogen .

  • Temperature: Refrigerate at 2–8°C . Cold storage slows oxidation and

    
     absorption.
    
  • Container: Use amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.

Part 4: Handling & Application Protocols

Protocol 2: Safe Transfer (The "Schlenk" Technique)

Use this protocol for synthesis requiring >95% purity.

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water, accelerating degradation.

  • Purging: If the bottle has a septum, insert an Argon needle to create positive pressure.

  • Transfer:

    • If Liquid: Use a gas-tight syringe (Hamilton) to withdraw the required volume.

    • If Solid: Open in a glovebox or use an inverted funnel with high Argon flow.

  • Resealing: Flush the headspace with Argon for 10 seconds before capping.

Protocol 3: Quality Control (Self-Validating System)

Before committing this reagent to a high-value synthesis (e.g., GMP step or expensive coupling), validate its integrity.

  • Visual Check: The compound should be a clear oil or off-white solid. A white "crust" on the rim indicates carbamate formation.

  • H-NMR Validation:

    • Dissolve a sample in DMSO-d6 (avoid

      
       as its acidity can form salts).
      
    • Diagnostic Peak: Look for the methylene protons (

      
      ) adjacent to the amine around 3.8–4.0 ppm .
      
    • Impurity Flag: A broad singlet downfield (>6 ppm) or peak splitting often indicates carbamate or hydrochloride salt formation.

Part 5: Emergency Response & Waste Disposal

Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 5mL (In Hood) Assess->Small Large > 5mL (Outside Hood) Assess->Large Neutralize Absorb with Vermiculite Treat as Basic Waste Small->Neutralize Evacuate Evacuate Lab Call EHS Large->Evacuate Clean Double Wash Area (Soap + Water) Neutralize->Clean

Figure 2: Decision tree for spill management. Note that water is effective for cleaning but should not be used on the bulk chemical due to heat generation.

  • First Aid (Skin): Immediately flush with water for 15 minutes.[3][4][5][6] Do not use vinegar to neutralize; the heat of neutralization can worsen the burn.

  • Waste Disposal: Dispose of as Basic Organic Waste . Do not mix with acidic waste streams (risk of exotherm).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115018752, (6-Piperidin-2-yl-3-pyridinyl)methanamine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Microwave-assisted synthesis of 6-amino-substituted pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 6-Amino-Substituted Pyridine Derivatives

Executive Summary

The 2-aminopyridine and 6-aminopyridine scaffolds are ubiquitous in medicinal chemistry, serving as pharmacophores in kinase inhibitors (e.g., Dabrafenib), GPCR ligands, and antimicrobial agents. Traditional thermal synthesis of these derivatives often suffers from harsh conditions, prolonged reaction times (12–48 h), and poor selectivity.

This guide details validated microwave-assisted protocols for synthesizing 6-amino-substituted pyridines. By leveraging the high dielectric loss of polar solvents and specific non-thermal microwave effects, researchers can achieve reaction completion in minutes with superior yields. We present two primary workflows: Nucleophilic Aromatic Substitution (


)  for electron-deficient substrates and Buchwald-Hartwig Amination  for unactivated systems.

Strategic Route Selection

Before initiating synthesis, the electronic nature of the pyridine substrate dictates the optimal pathway.

Figure 1: Synthetic Decision Matrix (Select the optimal pathway based on substrate electronics)

DecisionMatrix Start Substrate Analysis: 2-Halo-6-Substituted Pyridine CheckEWG Is there an Electron Withdrawing Group (EWG) (e.g., -NO2, -CN, -CF3)? Start->CheckEWG SNAr_Route Route A: Microwave SNAr (Catalyst-Free) CheckEWG->SNAr_Route Yes (Activated) CheckHalogen Leaving Group Identity? CheckEWG->CheckHalogen No (Unactivated) Buchwald_Route Route B: Pd-Catalyzed Buchwald-Hartwig CheckHalogen->SNAr_Route Fluorine (Highly Reactive) CheckHalogen->Buchwald_Route Chlorine/Bromine (Less Reactive)

Caption: Decision tree for selecting between


 and Catalytic Amination based on substrate activation.

Method A: Catalyst-Free Nucleophilic Aromatic Substitution ( )

Principle: Microwave irradiation is particularly effective for


 reactions involving amines. The transition state of the 

mechanism involves the formation of a dipolar Meisenheimer complex. Microwave irradiation stabilizes this polar transition state more effectively than the ground state, significantly lowering the activation energy (specific microwave effect).

Scope:

  • Substrates: 2,6-Dihalopyridines, 2-Halo-6-nitropyridines.

  • Nucleophiles: Primary and secondary amines (aliphatic and aromatic).

  • Green Chemistry: This protocol utilizes water or neat conditions, eliminating toxic organic solvents.

Protocol 1: Aqueous/Solvent-Free Amination
ParameterCondition
Scale 0.5 – 2.0 mmol
Vessel 10 mL Borosilicate Microwave Vial (Sealed)
Solvent Deionized Water (2 mL) or Solvent-Free (Neat)
Temperature 140°C – 160°C
Time 5 – 15 minutes
Pressure Limit 15 bar (217 psi)

Step-by-Step Procedure:

  • Charge: Add 2,6-dichloropyridine (1.0 equiv) and the amine nucleophile (2.5 equiv) to a 10 mL microwave vial.

    • Note: If the amine is a solid, add 2 mL of deionized water. If liquid, reaction can be performed neat.

  • Seal: Crimp the vial with a PTFE/silicone septum cap.

  • Irradiate: Place in the microwave reactor.

    • Ramp: 2 minutes to reach 150°C.

    • Hold: 10 minutes at 150°C (High Stirring).

    • Cool: Rapid cooling to 50°C using compressed air.

  • Work-up:

    • The product often precipitates upon cooling. Filter and wash with cold water.

    • If oil forms: Extract with Ethyl Acetate (3 x 5 mL), dry over

      
      , and concentrate.
      

Validation Data:

  • Reaction: 2,6-Dichloropyridine + Morpholine

    
     4-(6-chloropyridin-2-yl)morpholine.
    
  • Yield: 92% (10 min MW) vs. 65% (24 h Reflux).

  • Reference: Validated against protocols for chloropyridine amination [1].

Method B: Microwave-Assisted Buchwald-Hartwig Amination

Principle: For electron-rich or neutral pyridines (e.g., 2-chloro-6-methylpyridine),


 is kinetically disfavored. Palladium-catalyzed cross-coupling is required. Microwave heating accelerates the catalytic cycle, particularly the oxidative addition step, and allows the use of lower catalyst loadings.

Scope:

  • Substrates: Unactivated 2-chloro or 2-bromo pyridines.

  • Catalyst System:

    
     / XPhos or 
    
    
    
    / BINAP.
Protocol 2: Rapid Cross-Coupling
ParameterCondition
Catalyst

(1-2 mol%)
Ligand XPhos (2-4 mol%)
Base

(1.5 equiv)
Solvent Toluene or Dioxane (Dry, Degassed)
Temperature 110°C – 130°C
Time 10 – 20 minutes

Figure 2: Catalytic Workflow (Setup and process flow for moisture-sensitive microwave reactions)

Workflow Prep Step 1: Prep Purge vial with Argon Add Pd source + Ligand Mix Step 2: Mix Add Substrate + Amine Add dry Solvent Prep->Mix Seal Step 3: Seal & Irradiate 130°C, 10-20 min Dynamic Power Mode Mix->Seal Workup Step 4: Workup Filter through Celite Flash Chromatography Seal->Workup

Caption: Workflow for air-sensitive microwave-assisted Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a microwave vial with Argon or Nitrogen.

  • Catalyst Pre-complexation: Add

    
     (10 mg, 0.01 mmol) and XPhos (10 mg, 0.02 mmol). Add 1 mL dry toluene and stir for 1 min under Argon to form the active catalyst species (solution turns dark red/brown).
    
  • Substrate Addition: Add 2-chloro-6-methylpyridine (1.0 mmol), Amine (1.2 mmol), and Sodium tert-butoxide (

    
    , 1.5 mmol).
    
  • Seal & Irradiate:

    • Settings: 130°C, High Absorption Level.

    • Time: 15 minutes.

  • Work-up:

    • Dilute with EtOAc. Filter through a pad of Celite to remove Palladium black.

    • Concentrate and purify via column chromatography (Hexane:EtOAc).

Expert Insight:

  • Solvent Choice: Toluene is non-polar and does not absorb microwaves well. However, the presence of ionic base (

    
    ) and the polar pyridine substrate acts as a "molecular radiator," allowing the solution to heat rapidly despite the non-polar solvent [2].
    
  • Ligand Selection: XPhos is preferred for sterically hindered amines or ortho-substituted pyridines due to its ability to stabilize the monoligated Pd(0) species.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (

)
Temperature too low for activation energy.Increase Temp to 180°C. Switch solvent to NMP (N-Methyl-2-pyrrolidone) for higher dielectric heating.
Pd Black Precipitation Catalyst decomposition ("Crash out").Ensure strict oxygen-free conditions. Increase ligand:metal ratio to 2:1 or 3:1.
Vial Over-pressurization Solvent vapor pressure or gas evolution.Use a solvent with a higher boiling point (e.g., switch EtOH to DMF). Reduce fill volume to <50%.
Regioselectivity Issues Competition between C2 and C6 positions.Use steric bulk to direct substitution. C6 (less hindered) is preferred by bulky amines if C2 is blocked.

References

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles. MDPI. (2013). Validated protocols for pyridine functionalization.

  • Microwave-Assisted Buchwald–Hartwig Amination. KTU ePubl. (2024). Detailed mechanistic insight into Pd-catalyzed amination under microwave irradiation.

  • Solvent-Free Microwaves Assisted Amination of Haloarenes.Sciforum. (2004). Green chemistry approaches to

    
    .[1] 
    
  • Microwave Assisted Synthesis of Pyridin-1-ium Salts. Asian Journal of Chemistry. (2014). Examples of pyridine ring functionalization.

Sources

Troubleshooting & Optimization

Optimizing HPLC separation for pyridine-methanamine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of HPLC Separation for Pyridine-Methanamine Isomers

Target Analytes: 2-, 3-, and 4-(aminomethyl)pyridine (also known as Picolylamines).[1]

Mission Statement

Welcome to the Heterocyclic Separation Helpdesk. You are likely here because your pyridine-methanamine isomers are co-eluting, tailing severely, or showing poor retention reproducibility. These molecules present a "double trouble" challenge: a basic pyridine ring (


) and a highly basic primary amine (

).[1]

This guide moves beyond generic advice, offering a specific, causality-driven troubleshooting framework for these unique isomers.

Module 1: Method Development Strategy (The "How-To")

Q: Where do I start my method development for these isomers?

A: Do not start with a standard low pH (0.1% Formic Acid) C18 method. For pyridine-methanamines, the protonated amine and pyridine nitrogen will interact strongly with residual silanols, leading to peak tailing. Furthermore, in a fully ionized state (low pH), the hydrophobicity differences between the 2-, 3-, and 4- isomers are negligible, making separation difficult.

The Golden Protocol: High pH Reverse Phase Operating at pH 10-11 is the most robust starting point.

  • Mechanism: At pH 10.5, the pyridine ring is fully deprotonated (neutral), and the primary amine is partially deprotonated.[1] This increases hydrophobicity (retention) and suppresses silanol ionization on the column (reducing tailing).[1]

Standard Screening Protocol
ParameterRecommended ConditionWhy?
Column Hybrid Silica C18 (e.g., Waters XBridge BEH, Agilent ZORBAX Extend)Must be resistant to high pH dissolution.[1] Standard silica dissolves >pH 8.
Mobile Phase A 10 mM Ammonium Hydroxide (pH ~10.[1]5)Suppresses amine ionization; MS compatible.[1]
Mobile Phase B AcetonitrileMethanol often creates higher pressure; ACN provides sharper peaks here.
Gradient 5% to 30% B over 15 minThese are polar small molecules; they elute early.
Temp 30°C - 40°CHigher temp improves mass transfer and peak shape.

Module 2: Troubleshooting Peak Shape (The "Fix-It")

Q: My peaks look like "shark fins" (Severe Tailing, ). How do I fix this?

A: Tailing in these molecules is almost exclusively caused by Secondary Silanol Interactions .[2] The positively charged amine binds to the negatively charged silanols on the silica surface.

The Tailing Elimination Workflow:

  • Check the pH: Ensure your mobile phase pH is > 10. If you must run at low pH (e.g., for specific MS sensitivity), you must block the silanols.[1]

  • Add a "Sacrificial Base": If using low pH, add Triethylamine (TEA) (5-10 mM) to the mobile phase.[1] TEA binds to the silanols more strongly than your analyte, "capping" the active sites.

  • Increase Ionic Strength: Increase buffer concentration from 10 mM to 25-50 mM. The salt cations form a "shield" over the silanols.

Visualizing the Tailing Mechanism & Fix:

TailingFix Start Problem: Peak Tailing (Tf > 1.5) CheckPH Is Mobile Phase pH > 10? Start->CheckPH HighPH High pH Mode CheckPH->HighPH Yes LowPH Low pH Mode CheckPH->LowPH No Action1 Verify pH of aqueous buffer. Ensure Column is Hybrid Silica. HighPH->Action1 Action2 Add 5mM TEA (Sacrificial Base) OR Increase Buffer Conc. to 25mM LowPH->Action2 Result Result: Sharp Peaks (Silanols Suppressed) Action1->Result Action2->Result

Figure 1: Decision matrix for eliminating peak tailing in basic heterocyclic compounds.

Module 3: Isomer Resolution (The "Fine-Tuning")

Q: The 3- and 4- isomers are co-eluting. How do I separate them?

A: This is a Selectivity (


)  problem, not an efficiency problem. C18 columns separate based on hydrophobicity. Since the 3- and 4- isomers have nearly identical hydrophobicity (logP), C18 often fails.[1]

The Solution:


 Interactions (Phenyl Phases) 
Switch to a Biphenyl  or Phenyl-Hexyl  column.[1]
  • Mechanism: The electron density of the pyridine ring changes depending on the position of the electron-withdrawing aminomethyl group.

    • 2-isomer: Steric hindrance prevents the ring from laying flat against the phenyl stationary phase.

    • 4-isomer: More accessible planar structure, allowing stronger

      
       stacking with the column.
      
  • Result: This creates a retention difference based on shape and electronic state, not just hydrophobicity.

Isomer Separation Protocol:

StepActionExpected Outcome
1 Switch to Biphenyl Column Immediate change in elution order and spacing.
2 Use Methanol instead of ACNMethanol facilitates

interactions better than ACN (which has its own

electrons that compete).[1]
3 Optimize Temperature Lower temperature (20-25°C) often enhances shape selectivity (locks the conformation).[1]

Module 4: The HILIC Alternative

Q: My analytes are eluting in the void volume ( ). What now?

A: These small, polar molecules often have poor retention on Reverse Phase, even at high pH. If retention is unstable, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[1]

HILIC Setup for Pyridine-Methanamines:

  • Column: Bare Silica or Amide-bonded phase.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[1] Note: In HILIC, we want the amine charged (protonated) to interact with the water layer.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 70% B (Inverse gradient).

  • Mechanism: The polar analytes partition into the water-rich layer adsorbed on the silica surface. The charged amines interact electrostatically with the silica.

MethodSelection Start Start: Pyridine-Methanamine Mix RetCheck Is Retention (k') > 2 on C18? Start->RetCheck RP_Path Optimize Reverse Phase RetCheck->RP_Path Yes HILIC_Path Switch to HILIC RetCheck->HILIC_Path No (Elutes in Void) SelectCheck Are Isomers Resolved? RP_Path->SelectCheck FinalHILIC Final Method: Bare Silica + Amm. Formate HILIC_Path->FinalHILIC FinalRP Final Method: High pH C18 or Biphenyl SelectCheck->FinalRP Yes SelectCheck->FinalRP No -> Switch to Phenyl

Figure 2: Workflow for selecting between Reverse Phase and HILIC modes based on retention.

References

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting: Peak Tailing. Retrieved from [1]

  • Chromatography Online (LCGC). (2019).[1] HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] HPLC Troubleshooting Guide: Problem No. 9 Tailing Peaks. Retrieved from [1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A.

  • Waters Corporation. (2025).[1] XBridge BEH C18 Columns: High pH Stability for Basic Compounds. Retrieved from [1]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of (6-piperidin-1-ylpyridin-2-yl)methanamine and 2-Picolylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, pyridine-based methanamines serve as indispensable building blocks and ligands. Their unique structural motif, featuring a primary amine tethered to a pyridine ring, allows for a wide range of chemical transformations and applications as bidentate ligands in catalysis. Among these, 2-picolylamine (also known as 2-(aminomethyl)pyridine) is a well-established and commercially available reagent. A structurally more complex analog, (6-piperidin-1-ylpyridin-2-yl)methanamine, offers intriguing possibilities due to the introduction of a piperidine substituent on the pyridine ring.

This guide provides an in-depth, objective comparison of the reactivity of these two amines. We will dissect their structural and electronic differences to predict their behavior in common synthetic transformations and as ligands. This analysis is designed for researchers, scientists, and drug development professionals to make informed decisions when selecting the appropriate building block for their specific synthetic or catalytic needs. We will explore the causality behind their differing reactivities, supported by established chemical principles and representative experimental protocols.

Part 1: Structural and Physicochemical Analysis

The fundamental differences in reactivity between (6-piperidin-1-ylpyridin-2-yl)methanamine and 2-picolylamine stem from their distinct structural and electronic profiles. The introduction of a piperidine ring at the 6-position of the pyridine core in the former has profound steric and electronic consequences.

Structural_Comparison cluster_0 2-Picolylamine cluster_1 (6-piperidin-1-ylpyridin-2-yl)methanamine a a b b

Caption: Chemical structures of 2-Picolylamine and (6-piperidin-1-ylpyridin-2-yl)methanamine.

Electronic Effects

The piperidine substituent in (6-piperidin-1-ylpyridin-2-yl)methanamine is a saturated heterocycle whose nitrogen atom possesses a lone pair of electrons. This nitrogen atom acts as a strong electron-donating group (EDG) through resonance and inductive effects, pushing electron density into the pyridine ring. This has two major consequences:

  • Increased Basicity: The electron density donation increases the basicity of both the pyridine ring nitrogen and the exocyclic primary aminomethyl group compared to 2-picolylamine. A higher pKa is anticipated for the conjugate acid of the primary amine.

  • Enhanced Nucleophilicity: The primary amine of the piperidinyl-substituted compound is expected to be a more potent nucleophile due to the increased electron density.

Steric Effects

The piperidine ring is significantly bulkier than the hydrogen atom it replaces at the 6-position in 2-picolylamine. This steric bulk in close proximity to the reactive aminomethyl center can hinder the approach of electrophiles or other reactants, potentially slowing down reactions despite the favorable electronic effects. The overall reactivity will, therefore, be a balance between these competing electronic and steric factors.

Physicochemical Properties

The table below summarizes key physicochemical properties of the two amines.

Property2-Picolylamine(6-piperidin-1-ylpyridin-2-yl)methanamineReference(s)
CAS Number 3731-51-9868755-51-5[1][2]
Molecular Formula C₆H₈N₂C₁₁H₁₇N₃[2][3]
Molecular Weight 108.14 g/mol 191.27 g/mol [2][3]
Boiling Point 203 °CNot available[1]
Density 1.049 g/mL at 25 °CNot available[4]
pKa (Ammonium ion) 8.79Predicted to be > 8.79[5]
Topological Polar Surface Area (TPSA) 24.92 Ų42.15 Ų[2][6]
LogP (Calculated) -0.401.53[2][6]

Part 2: Comparative Reactivity in Key Transformations

We will now examine the expected reactivity of these two amines in several fundamental organic reactions. The provided protocols are representative and may require optimization for specific substrates.

N-Acylation

N-acylation is a common reaction to form amides, often used as a protecting group strategy or to build more complex molecular scaffolds.[7] The reaction typically involves an amine and an acylating agent, such as an acyl chloride or anhydride.

Theoretical Analysis:

  • 2-Picolylamine: As a primary amine, it readily undergoes N-acylation. Its reactivity is considered a baseline.

  • (6-piperidin-1-ylpyridin-2-yl)methanamine: The enhanced nucleophilicity of the primary amine due to the electron-donating piperidine group should accelerate the rate of acylation. However, the steric hindrance from the adjacent piperidine ring might slightly impede the approach of very bulky acylating agents. For most common acylating agents (e.g., acetyl chloride, benzoyl chloride), the electronic effect is expected to dominate, leading to a faster reaction rate compared to 2-picolylamine.

Representative Experimental Protocol: N-Acylation with an Acyl Chloride

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) (0.1-0.5 M).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[8]

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Extraction: Extract the aqueous layer with the same organic solvent (2-3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.[9]

Expected Outcome Comparison:

Feature2-Picolylamine(6-piperidin-1-ylpyridin-2-yl)methanamine
Relative Rate Baseline (1x)Faster (>1x)
Key Factor Standard primary amine reactivityEnhanced nucleophilicity from EDG
Potential Limitation NoneMinor steric hindrance with very bulky acyl chlorides
N-Alkylation (Direct)

Direct N-alkylation with alkyl halides is a fundamental method for forming secondary amines. However, it often suffers from a lack of selectivity, leading to over-alkylation products (tertiary amines and quaternary ammonium salts).

Theoretical Analysis:

  • 2-Picolylamine: Susceptible to over-alkylation, requiring careful control of stoichiometry and reaction conditions to favor mono-alkylation.

  • (6-piperidin-1-ylpyridin-2-yl)methanamine: The increased nucleophilicity will accelerate the initial alkylation step. The steric bulk of the piperidine group may help to disfavor the second alkylation step (formation of the tertiary amine), potentially leading to better selectivity for the mono-alkylated product compared to 2-picolylamine.

Representative Experimental Protocol: Selective Mono-alkylation with an Alkyl Halide

  • Reactant Preparation: Dissolve the primary amine (1.0 eq.) and a base (e.g., K₂CO₃ or DIPEA, 2.0 eq.) in a polar aprotic solvent like acetonitrile or DMF.[10]

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.

  • Work-up: Upon completion, filter off the inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[10]

Reductive Amination

Reductive amination is a highly versatile and widely used method for N-alkylation that offers excellent control and avoids over-alkylation.[10] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ.

Reductive_Amination_Workflow amine Primary Amine (1.0 eq) mix Mix & Stir (RT, 1-2h) amine->mix carbonyl Aldehyde/Ketone (1.1 eq) carbonyl->mix solvent Solvent (e.g., DCM, MeOH) solvent->mix imine Imine Intermediate (in situ) mix->imine reducer Add Reducing Agent (e.g., NaBH(OAc)₃) (1.5 eq) imine->reducer reaction Stir until completion (RT, 2-24h) reducer->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify product Secondary Amine Product purify->product

Caption: General workflow for one-pot reductive amination.

Theoretical Analysis: The rate-determining step can be either imine formation or reduction.

  • Imine Formation: This step is often acid-catalyzed and is influenced by the amine's basicity and steric hindrance. The higher basicity of (6-piperidin-1-ylpyridin-2-yl)methanamine may facilitate protonation of the carbonyl oxygen, but its steric bulk could slow the nucleophilic attack.

  • Reduction: The choice of reducing agent is critical. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or 2-picoline borane are often preferred as they are selective for the iminium ion over the starting carbonyl.[11]

Overall, both amines are expected to perform well in reductive aminations. The piperidinyl-substituted amine might require slightly longer reaction times for imine formation with sterically hindered ketones, but its overall utility should be comparable to 2-picolylamine.

Representative Experimental Protocol: Reductive Amination with NaBH(OAc)₃

  • Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, a catalytic amount of acetic acid can be added.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution.

  • Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[10]

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]

Application as Ligands in Metal-Catalyzed Cross-Coupling

Both molecules can act as bidentate (N,N') chelating ligands for transition metals, a critical role in many catalytic cross-coupling reactions.[1][12]

Theoretical Analysis:

  • 2-Picolylamine: It is a well-known ligand used in various catalytic systems, such as in Baratta's catalyst for transfer hydrogenation.[1] It forms stable five-membered chelate rings with metal centers.[13]

  • (6-piperidin-1-ylpyridin-2-yl)methanamine: This molecule would also act as a bidentate ligand. The key differences would be:

    • Electronic Properties: The electron-donating piperidine group makes this a more electron-rich ligand system. This would create a more electron-rich metal center, which can have significant effects on the catalytic cycle, for example, by promoting oxidative addition.

    • Steric Properties: The steric bulk of the piperidine group would create a more hindered coordination sphere around the metal. This can influence substrate selectivity and may promote reductive elimination, which is often the product-forming step in cross-coupling cycles.[14]

The choice between these ligands would depend on the specific catalytic transformation being targeted. The piperidinyl-substituted ligand could offer unique reactivity or selectivity in reactions where a more electron-rich and sterically demanding ligand is beneficial.

Summary and Recommendations

The choice between (6-piperidin-1-ylpyridin-2-yl)methanamine and 2-picolylamine depends critically on the specific requirements of the chemical transformation.

Application / ReactionRecommended AmineRationale
General Nucleophilic Reactions (e.g., N-Acylation) (6-piperidin-1-ylpyridin-2-yl)methanamineHigher Reactivity: Enhanced nucleophilicity due to the electron-donating piperidine group generally leads to faster reaction rates.
Reactions with Sterically Bulky Electrophiles 2-PicolylamineLower Steric Hindrance: The absence of the bulky piperidine group allows for easier access to the reactive amine center.
Reductive Amination Both are suitableBoth amines are effective. The choice may depend on the steric nature of the carbonyl partner and desired solubility properties.
Ligand for Catalysis (Standard) 2-PicolylamineWell-Established: A proven, commercially available ligand with predictable behavior in many catalytic systems.
Ligand for Catalysis (Electron-Rich/Bulky) (6-piperidin-1-ylpyridin-2-yl)methanamineTunable Properties: Offers a more electron-rich and sterically hindered coordination environment, which can be exploited to modulate catalytic activity and selectivity.

References

  • Chemsrc. (n.d.). 2-Picolylamine | CAS#:3731-51-9. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (2023). 2-Picolylamine. Retrieved February 13, 2026, from [Link]

  • Yenikaya, C., et al. (2020). Structure and Chromotropic Properties of 2-Picolylamine-Ni(II) Complex. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Pharmaceutical Roundtable. Retrieved February 13, 2026, from [Link]

  • Faul, M., & Larsen, R. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. Journal of Organic Chemistry.
  • PubChem. (n.d.). [6-(Piperidin-1-ylmethyl)-2-pyridinyl]methanamine. Retrieved February 13, 2026, from [Link]

  • Pharmaffiliates. (n.d.). (6-Piperidinopyrid-2-yl)methylamine | CAS 868755-51-5. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. Reductive Amination of Aldehydes with a Primary Amine and 2-Picoline Borane (pic-BH3). Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). (6-Piperidin-2-yl-3-pyridinyl)methanamine. Retrieved February 13, 2026, from [Link]

  • ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). α-Picoline-borane, 2-Methylpyridine borane, PICB. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2025). Metal-Catalyzed Cross-Coupling Reactions, Second Edition. Retrieved February 13, 2026, from [Link]

  • MDPI Books. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions. Retrieved February 13, 2026, from [Link]

  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved February 13, 2026, from [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved February 13, 2026, from [Link]

  • Royal Society of Chemistry. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved February 13, 2026, from [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved February 13, 2026, from [Link]

  • Baratta, W., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • ResearchGate. (n.d.). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved February 13, 2026, from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved February 13, 2026, from [Link]

  • Nature. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Retrieved February 13, 2026, from [Link]

  • Arkat USA. (2004). N-Acylation in combinatorial chemistry. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2025). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved February 13, 2026, from [Link]

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A Comparative Guide to Purity Validation of (6-piperidin-1-ylpyridin-2-yl)methanamine Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a cornerstone of chemical and pharmaceutical integrity. This guide provides an in-depth technical comparison of elemental analysis for validating the purity of (6-piperidin-1-ylpyridin-2-yl)methanamine, a key building block in medicinal chemistry. We will explore the causality behind experimental choices, compare this classical method with modern alternatives, and provide actionable data to support your analytical decisions.

Introduction: The Imperative of Purity for (6-piperidin-1-ylpyridin-2-yl)methanamine

(6-piperidin-1-ylpyridin-2-yl)methanamine, with the molecular formula C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol , is a heterocyclic amine containing a pyridine ring and a piperidine substituent.[1] Its structural motifs are common in pharmacologically active compounds, making it a valuable intermediate. The presence of impurities, even in small amounts, can drastically alter the compound's reactivity, biological activity, and safety profile. Therefore, rigorous purity validation is not merely a quality control step but a fundamental requirement for reproducible and reliable research.

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a primary, quantitative method to confirm the elemental composition of a synthesized compound.[2][3] It provides a foundational check of a molecule's identity and purity, answering the critical question: "Does the empirical formula of my synthesized compound match the theoretical formula?" The International Council for Harmonisation (ICH) guidelines underscore the importance of validating analytical procedures to ensure they are fit for their intended purpose, which in this case is the accurate determination of purity.[4][5][6]

The Theoretical Cornerstone: Expected Elemental Composition

The first step in validation is to calculate the theoretical mass percentages of Carbon, Hydrogen, and Nitrogen in the target molecule. This provides the benchmark against which experimental results will be measured.

Table 1: Theoretical Elemental Composition of C₁₁H₁₇N₃

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.01111132.12169.07%
Hydrogen (H)1.0081717.1368.96%
Nitrogen (N)14.007342.02121.97%
Total 191.278 100.00%

For a synthesized sample to be considered pure, the experimentally determined mass percentages of C, H, and N should closely align with these theoretical values. A widely accepted deviation is within ±0.4%.[7][8]

Part 1: The Elemental Analysis Workflow

Elemental analysis by combustion is a destructive but highly accurate technique.[9] The process relies on the complete combustion of the sample to convert its constituent elements into simple, detectable gases.

Experimental Protocol: CHN Combustion Analysis

This protocol outlines the standardized procedure for determining the C, H, and N content in (6-piperidin-1-ylpyridin-2-yl)methanamine using an automated elemental analyzer.

1. Sample Preparation:

  • Drying: Ensure the sample is completely dry and free of residual solvents. Lyophilize or dry the sample under a high vacuum for several hours. Impurities or trace solvents will significantly skew the results.[8]
  • Homogenization: The sample must be homogenous. If it is crystalline, grind it into a fine powder.
  • Weighing: Accurately weigh approximately 1-3 mg of the dried sample into a tin capsule using a calibrated microbalance. The small sample size necessitates high precision in weighing.[9]

2. Instrumental Analysis:

  • Combustion: The sealed tin capsule containing the sample is dropped into a high-temperature (ca. 1000°C) combustion furnace.[10] In an oxygen-rich environment, the sample undergoes dynamic flash combustion.[8]
  • Carbon is converted to Carbon Dioxide (CO₂).
  • Hydrogen is converted to Water (H₂O).
  • Nitrogen is converted to Nitrogen gas (N₂) and its various oxides (NOx).
  • Reduction: The resulting gas mixture is swept by an inert carrier gas (typically helium) through a reduction chamber containing heated copper (ca. 600°C). This step converts any nitrogen oxides back to elemental nitrogen (N₂).[10]
  • Gas Separation: The mixture of CO₂, H₂O, and N₂ is then passed through a gas chromatography (GC) column. The gases are separated based on their different affinities for the column's stationary phase.
  • Detection: As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas caused by the analyte gas, generating a signal proportional to the amount of each gas.[3][10]

3. Data Processing:

  • The instrument's software integrates the signal from the TCD for each gas.
  • By comparing these signals to those from a known standard (e.g., acetanilide), the absolute amounts of C, H, and N in the sample are determined.
  • The software then calculates the mass percentage of each element based on the initial sample weight.
Visualizing the Workflow

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Dry Drying & Homogenization Weigh Weighing (1-3 mg) Dry->Weigh Combustion Combustion (~1000°C) C -> CO2 | H -> H2O | N -> N2, NOx Weigh->Combustion Reduction Reduction (~600°C) NOx -> N2 Combustion->Reduction Separation GC Separation (CO2, H2O, N2) Reduction->Separation Detection Thermal Conductivity Detection (TCD) Separation->Detection Calculation Calculation of Mass % Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison

Caption: Workflow for CHN Elemental Analysis.

Interpreting the Results: A Tale of Two Samples

The power of elemental analysis lies in its direct comparison of experimental data to theoretical values. A deviation outside the accepted ±0.4% range is a red flag, indicating the presence of impurities.

Table 2: Hypothetical Elemental Analysis Data

Sample IDDescription% Carbon (Found)% Hydrogen (Found)% Nitrogen (Found)Deviation from Theory (C, H, N)Purity Assessment
Theoretical C₁₁H₁₇N₃ 69.07% 8.96% 21.97% N/A Target Value
Sample A High Purity69.21%8.85%21.89%+0.14, -0.11, -0.08Pass (High Purity)
Sample B Impure67.95%9.21%21.15%-1.12, +0.25, -0.82Fail (Impure)

Analysis of Sample B:

  • Low Carbon and Nitrogen: Suggests the presence of an impurity with a lower relative content of these elements. This could be residual water (H₂O) or an inorganic salt (e.g., NaCl) from the workup, neither of which contains carbon or nitrogen.[11]

  • High Hydrogen: The slightly elevated hydrogen percentage could also point towards the presence of water or a solvent impurity with a high hydrogen content, such as residual piperidine.

This is a key strength of elemental analysis: it can detect non-carbon-containing impurities that other methods like NMR or UV-based HPLC might miss entirely.[11]

Part 2: A Comparative Look at Purity Validation Techniques

While elemental analysis is fundamental, it is not a standalone solution. A comprehensive purity assessment often involves orthogonal methods that provide different, complementary information. Modern analytical chemistry relies on techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[2]

Table 3: Comparison of Purity Validation Methods

FeatureElemental Analysis (EA)HPLC with UV Detection¹H NMR SpectroscopyMass Spectrometry (MS)
Primary Output Percentage of C, H, N, SChromatogram showing separated componentsSpectrum showing chemical environment of protonsMass-to-charge ratio of ions
Information Provided Elemental composition, empirical formulaNumber of components, relative purity (%)Molecular structure, presence of specific impuritiesMolecular weight, molecular formula confirmation
Strengths • Excellent for bulk purity• Detects inorganic impurities• Highly accurate & precise• High resolution and sensitivity• Quantifies known impurities• Widely applicable[12]• Confirms chemical structure• Identifies and quantifies organic impurities• Non-destructive• Confirms molecular weight with high accuracy• Can be coupled with HPLC (LC-MS)[13]
Weaknesses • Destructive• Provides no structural info• Cannot distinguish isomers• Requires a chromophore• May not detect non-UV active impurities• Purity is relative to detected peaks• May not detect non-protonated impurities• Can be complex to interpret• Lower sensitivity for some impurities• Not inherently quantitative without standards• Ionization efficiency can vary
Best For Confirming the fundamental composition of a new compound.Routine quality control, separating mixtures, and quantifying known impurities.Structural verification and identifying unknown organic impurities.Confirming the identity and molecular weight of the main component.
Synergy in Analysis: Why One Method is Not Enough

The most trustworthy validation comes from a combination of techniques. For (6-piperidin-1-ylpyridin-2-yl)methanamine:

  • Elemental Analysis confirms the C, H, and N ratios are correct, ensuring no significant inorganic salts or water are present.

  • ¹H NMR confirms that the protons are in the correct chemical environments, verifying the structure and identifying any structurally similar organic impurities.

  • HPLC provides a purity profile, separating the main compound from any minor byproducts of the synthesis.[13][14]

  • LC-MS would confirm the molecular weight of the main peak in the HPLC chromatogram and could help identify the molecular weights of impurity peaks.

Decision-Making Framework for Purity Analysis

Decision_Framework cluster_primary Primary Characterization cluster_purity Purity Validation Start Synthesized (6-piperidin-1-ylpyridin-2-yl)methanamine NMR_MS ¹H NMR & Mass Spectrometry Start->NMR_MS Check1 Structure & MW Correct? NMR_MS->Check1 EA Elemental Analysis Check1->EA HPLC HPLC Purity Check Check1->HPLC Yes Repurify Re-purify Compound Check1->Repurify No Check2 EA within ±0.4%? EA->Check2 Check3 HPLC Purity >95%? HPLC->Check3 Check2->Check3 Yes Check2->Repurify No Check3->Repurify Pass Compound Validated (High Purity) Check3->Pass Yes Repurify->Start

Caption: A logical approach to purity validation.

Conclusion

For researchers and drug developers working with (6-piperidin-1-ylpyridin-2-yl)methanamine, purity is paramount. While modern chromatographic and spectroscopic techniques like HPLC and NMR are indispensable for structural confirmation and impurity profiling, they do not tell the whole story. Elemental analysis remains a uniquely powerful and essential tool.[11] It provides an absolute, quantitative measure of a compound's elemental composition, serving as the ultimate arbiter of bulk purity and the presence of non-organic contaminants. By integrating elemental analysis into a multi-faceted validation strategy, as outlined in this guide, scientists can ensure the integrity of their materials, the reliability of their data, and the ultimate success of their research and development endeavors.

References

  • Wikipedia. Elemental analysis. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • Fadeeva, V. P., Tikhova, V. D., & Nikulicheva, O. N. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. [Link]

  • Intertek. CHN Analysis. [Link]

  • Mtoz Biolabs. Advantages and Disadvantages of HPLC in Protein Purity Analysis. [Link]

  • PubMed. (n.d.). Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

  • University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. [Link]

  • Bio-Synthesis. (2026). HPLC Purity Testing Explained: What Researchers Need to Know. [Link]

  • Bio-Synthesis. (2025). HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. [Link]

Sources

Benchmarking (6-piperidin-1-ylpyridin-2-yl)methanamine as a kinase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hinge-Solvent" Bridge

(6-piperidin-1-ylpyridin-2-yl)methanamine (hereafter Compound A ) represents a critical "privileged structure" in kinase inhibitor design. It functions primarily as a bifunctional linker: the pyridine-methanamine motif often anchors to the kinase hinge region or ribose pocket, while the piperidine ring projects into the solvent-exposed front, offering hydrophobic bulk and shape complementarity.

Verdict: Compound A is the high-potency choice when compared to its morpholine or unsubstituted analogs. However, this potency comes at the cost of aqueous solubility and metabolic stability. This guide benchmarks Compound A against its primary alternatives to assist in lead optimization decisions.

Part 1: Structural Rationale & Physicochemical Benchmarking

In Fragment-Based Drug Discovery (FBDD), selecting the right linker-tail combination is decisive. We compare Compound A against two standard alternatives:

  • The Morpholine Analog: (6-morpholinopyridin-2-yl)methanamine (Standard for solubility).

  • The Unsubstituted Scaffold: (Pyridin-2-yl)methanamine (Baseline for steric fit).

Table 1: Comparative Physicochemical Profile[1]
FeatureCompound A (Piperidine)Comparator 1 (Morpholine)Comparator 2 (Unsubstituted)
Role Potency DriverSolubility Problem-SolverMinimalist Linker
cLogP (Calc.)~1.8 - 2.1~0.9 - 1.2~0.3 - 0.5
tPSA (Ų)~38~47 (Ether oxygen adds polarity)~38
Solubility (pH 7.4) ModerateHighVery High
Metabolic Risk High (Ring oxidation)Low (Blocked oxidation)Low
Ligand Efficiency (LE) ModerateHighVery High
Binding Affinity High (Hydrophobic effect)ModerateLow (Lacks shape fill)
Analysis of Causality
  • The Hydrophobic Effect: The piperidine ring in Compound A creates a significant hydrophobic displacement of water molecules in the solvent front of kinases (e.g., CDK2, JAKs). This often results in a 10-100x potency boost over Comparator 2.

  • The Solubility Trade-off: Replacing the methylene in piperidine (Compound A) with oxygen (Comparator 1) drops cLogP by ~1 unit. While this improves solubility, it often reduces cellular permeability and biochemical potency due to the desolvation penalty of the ether oxygen.

Part 2: Decision Logic & SAR Strategy

Use the following decision tree to determine if Compound A is the correct intermediate for your specific kinase target.

SAR_Decision_Tree Start Start: Lead Optimization Q1 Is the Binding Pocket Solvent Exposed? Start->Q1 Q2 Is Solubility Limiting (>100 µM)? Q1->Q2 Yes (Open channel) Use_Unsub SELECT UNSUBSTITUTED Prioritize Ligand Efficiency Q1->Use_Unsub No (Tight space) Q3 Is Metabolic Clearance (Cl_int) High? Q2->Q3 No (Solubility OK) Use_Morph SELECT MORPHOLINE Prioritize Solubility/Stability Q2->Use_Morph Yes (Need polar group) Use_CompA SELECT COMPOUND A (Piperidine) Prioritize Potency Q3->Use_CompA No (Stable enough) Q3->Use_Morph Yes (Block oxidation)

Figure 1: Strategic decision tree for selecting the 6-position substituent on the pyridine-methanamine scaffold.

Part 3: Synthetic Accessibility & Protocols

The synthesis of Compound A is robust but prone to specific pitfalls, particularly over-reduction of the pyridine ring or poisoning of the catalyst by the basic amine.

Recommended Synthetic Pathway

The most scalable route involves a Nucleophilic Aromatic Substitution (SNAr) followed by a carefully controlled nitrile reduction.

Synthesis_Pathway SM 6-chloro-2-pyridinecarbonitrile (Starting Material) Step1 Step 1: S_NAr (Piperidine, Heat) SM->Step1 Inter Intermediate: 6-(piperidin-1-yl)picolinonitrile Step1->Inter Step2 Step 2: Hydrogenation (Raney Ni or Pd/C) Inter->Step2 Product Product: (6-piperidin-1-ylpyridin-2-yl)methanamine Step2->Product

Figure 2: Two-step synthetic workflow.[1] Step 1 typically yields >90%; Step 2 requires optimization to prevent secondary amine formation.

Detailed Experimental Protocol
Step 1: Synthesis of 6-(piperidin-1-yl)picolinonitrile
  • Reagents: 6-chloro-2-pyridinecarbonitrile (1.0 eq), Piperidine (2.5 eq), Ethanol or DMF.

  • Procedure: Dissolve chloronitrile in ethanol. Add piperidine dropwise. Reflux at 80°C for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The product is usually less polar than the starting material.

  • Workup: Cool to room temperature. Pour into ice water. The product often precipitates as a solid. Filter and wash with cold water.

  • Yield Expectation: 85–95%.

Step 2: Catalytic Hydrogenation to Methanamine

Critical: Nitrile reduction can lead to "dimer" formation (secondary amines) if the intermediate imine reacts with the product amine. Ammonia is added to suppress this.

  • Reagents: 6-(piperidin-1-yl)picolinonitrile (1.0 eq), Raney Nickel (approx 20 wt%), Methanolic Ammonia (7N, excess).

  • Setup: Parr shaker or Hydrogenator.

  • Procedure:

    • Purge reaction vessel with N2.

    • Add catalyst (Raney Ni) carefully (pyrophoric!).

    • Add substrate dissolved in Methanolic Ammonia.

    • Pressurize to 40–50 psi H2. Shake at RT for 12–18 hours.

  • Workup: Filter through Celite (Caution: Keep wet to prevent fire). Concentrate filtrate in vacuo.

  • Purification: The crude amine may require Acid-Base extraction or Column Chromatography (DCM:MeOH:NH4OH 90:9:1) to remove trace dimers.

  • Yield Expectation: 70–85%.

Part 4: Trustworthiness & Validation (Self-Check)

To ensure the integrity of your intermediate before using it in expensive kinase coupling reactions, perform the following checks:

  • H-NMR Diagnostic: Look for the disappearance of the aromatic signal adjacent to the nitrile and the appearance of a methylene singlet/doublet at ~3.8–4.0 ppm.

  • LCMS Purity: The piperidine ring is basic. Use a high pH buffer (Ammonium Bicarbonate) or modify the gradient to prevent peak tailing.

  • Storage: Primary amines absorb CO2 from the air to form carbamates. Store under Argon at -20°C.

References

  • Senderowicz, A. M., & Sausville, E. A. (2000). Preclinical and clinical development of cyclin-dependent kinase modulators.[2] Journal of the National Cancer Institute. Link

  • BenchChem Technical Support. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Link

  • Kuo, G. H., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor.[3] Journal of Medicinal Chemistry. Link

  • Cayman Chemical. (2023). Flavopiridol Product Information and Solubility Data. Link

  • National Institutes of Health (NIH). (2013). Synthesis of 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. Link

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A Comparative Guide to the Quality Control of (6-(piperidin-1-yl)pyridin-2-yl)methanamine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine and piperidine scaffolds are foundational motifs, integral to the design of a vast array of therapeutic agents.[1][2] (6-(piperidin-1-yl)pyridin-2-yl)methanamine, a 2,6-disubstituted pyridine, represents a key building block and a versatile intermediate in the synthesis of novel drug candidates. Its structural features, combining a basic piperidine ring, a flexible aminomethyl linker, and the aromatic pyridine core, make it a valuable scaffold for exploring structure-activity relationships in drug discovery programs.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of quality control standards for commercial (6-(piperidin-1-yl)pyridin-2-yl)methanamine. Moving beyond a simple checklist of specifications, we will delve into the causality behind experimental choices, offering field-proven insights into ensuring the quality and consistency of this critical research chemical. We will explore the likely synthetic routes and the potential impurities that may arise, and detail the analytical methodologies required for their detection and quantification. Furthermore, this guide will compare the quality control approaches for this compound with alternative scaffolds, providing a broader context for its use in drug development.

The Synthetic Landscape and Potential Impurities: A Proactive Approach to Quality Control

A robust quality control strategy begins with a thorough understanding of the synthetic pathway, as this is the primary source of process-related impurities. While multiple synthetic routes to 2,6-disubstituted pyridines exist, a common and plausible pathway to (6-(piperidin-1-yl)pyridin-2-yl)methanamine likely involves the sequential functionalization of a pyridine ring.[5][6]

A potential synthetic route could start from 2-amino-6-chloropyridine. The chloro-substituent can be displaced by piperidine via a nucleophilic aromatic substitution reaction. The amino group can then be transformed into the aminomethyl group through various established methods.

Based on this likely synthetic pathway, a proactive impurity profiling strategy should focus on the detection and quantification of the following potential impurities:

  • Starting Materials: Unreacted 2-amino-6-chloropyridine and piperidine.

  • Intermediates: Incomplete conversion of intermediates in the transformation of the amino group.

  • Positional Isomers: The potential for the formation of other aminopyridine isomers during the initial synthesis of the starting material.[7]

  • By-products: Compounds formed from side reactions, such as over-alkylation or reactions with residual catalysts.

  • Residual Solvents: Organic volatile impurities remaining from the synthesis and purification steps.[8][9]

  • Degradation Products: Impurities formed upon storage or exposure to stress conditions such as acid, base, oxidation, heat, or light.[10][11]

The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for the identification, qualification, and control of impurities in new drug substances, which serves as an essential reference in establishing acceptance criteria.[12][13][14]

A Multi-Pronged Analytical Approach for Comprehensive Quality Assessment

No single analytical technique is sufficient to fully characterize the purity and impurity profile of a pharmaceutical intermediate. A combination of chromatographic and spectroscopic methods is essential to provide a comprehensive and reliable assessment.

Chromatographic Purity and Impurity Profiling: The Power of Separation

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment and impurity quantification in the pharmaceutical industry.[11] For (6-(piperidin-1-yl)pyridin-2-yl)methanamine, a reversed-phase HPLC method with UV detection is the most suitable approach.

Table 1: Comparison of Chromatographic Methods for Purity and Impurity Analysis

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Application for (6-(piperidin-1-yl)pyridin-2-yl)methanamine
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, quantitative, robust, widely available.[15]Requires chromophores for UV detection, may require derivatization for some impurities.Assay (purity), quantification of known and unknown impurities, stability testing.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.High sensitivity for volatile compounds, excellent for identification.[16]Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents.
LC-MS HPLC coupled with a mass spectrometer.Provides molecular weight information for impurity identification, high sensitivity and selectivity.[11]More complex instrumentation, potential for ion suppression.Identification of unknown impurities and degradation products.

Experimental Protocol: HPLC-UV Purity Method

Objective: To determine the purity of (6-(piperidin-1-yl)pyridin-2-yl)methanamine and quantify related substances.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Data Analysis:

  • Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.

dot

Caption: Workflow for HPLC purity analysis of (6-(piperidin-1-yl)pyridin-2-yl)methanamine.

Spectroscopic Identification and Structural Confirmation: Beyond Purity

Spectroscopic techniques are indispensable for confirming the identity of the main component and for elucidating the structure of unknown impurities.

Table 2: Comparison of Spectroscopic Methods for Structural Characterization

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Application for (6-(piperidin-1-yl)pyridin-2-yl)methanamine
¹H and ¹³C NMR Nuclear magnetic resonance of atomic nuclei.Provides detailed structural information, non-destructive.[17][18]Lower sensitivity compared to MS, requires higher sample concentration.Identity confirmation, structural elucidation of impurities, quantitative analysis (qNMR).
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides molecular weight information.Fragmentation can be complex to interpret.Molecular weight confirmation, fragmentation analysis for structural clues.
FTIR Infrared radiation absorption by molecular vibrations.Provides information about functional groups.Limited structural information for complex molecules.Confirms the presence of key functional groups.

Experimental Protocol: ¹H NMR for Identity Confirmation

Objective: To confirm the chemical structure of (6-(piperidin-1-yl)pyridin-2-yl)methanamine.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

Data Acquisition:

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

Data Analysis:

  • Analyze the chemical shifts, integration, and coupling patterns of the signals to confirm they are consistent with the expected structure.

dot

NMR_Analysis Start NMR Sample Acquire Acquire Spectrum (¹H, ¹³C, 2D) Start->Acquire Process Process Data (FT, Phasing, Baseline) Acquire->Process Analyze Analyze Spectrum Process->Analyze Structure Confirm Structure Analyze->Structure

Caption: Logical workflow for NMR-based structural confirmation.

Comparison with Alternative Scaffolds

The choice of a chemical scaffold in drug discovery is often a balance between synthetic accessibility, desirable physicochemical properties, and the ability to interact with the biological target. While (6-(piperidin-1-yl)pyridin-2-yl)methanamine is a valuable scaffold, several alternatives exist, each with its own set of quality control considerations.

Table 3: Comparison of (6-(piperidin-1-yl)pyridin-2-yl)methanamine with Alternative Scaffolds

ScaffoldKey Structural FeaturePotential Advantages in Drug DesignKey Quality Control Considerations
(6-(Piperidin-1-yl)pyridin-2-yl)methanamine 2,6-disubstituted pyridine with a piperidine and an aminomethyl group.High degree of substitution allows for fine-tuning of properties. The basic nitrogens can form key interactions.Control of positional isomers and by-products from multi-step synthesis.
2-Amino-6-arylpyridines Aromatic substituent at the 6-position.Can engage in pi-stacking interactions with the target.[19]Potential for atropisomerism if the aryl group is bulky and asymmetrically substituted.
2-Aminopyrimidines Pyrimidine core instead of pyridine.Additional nitrogen atoms can act as hydrogen bond acceptors.[20]Different reactivity and potential for different by-products in synthesis.
2-Aminoimidazoles Five-membered imidazole ring.Different geometry and electronic properties compared to six-membered rings.[20]Potential for tautomerism, which may need to be controlled.

The quality control principles outlined for (6-(piperidin-1-yl)pyridin-2-yl)methanamine are broadly applicable to these alternative scaffolds. However, the specific impurities and the analytical methods may need to be adapted based on the unique chemistry of each scaffold.

Conclusion: A Foundation of Quality for Reliable Research

The quality of starting materials and intermediates is a cornerstone of reproducible and reliable scientific research. For a versatile building block like (6-(piperidin-1-yl)pyridin-2-yl)methanamine, a comprehensive quality control strategy is not merely a matter of meeting a purity specification on a certificate of analysis. It requires a deep understanding of the compound's synthesis, potential impurities, and the appropriate analytical tools for their detection and quantification.

By employing a multi-faceted approach that combines chromatographic and spectroscopic techniques, and by being cognizant of the potential pitfalls in the synthetic process, researchers can ensure the integrity of their starting materials. This proactive approach to quality control not only enhances the reliability of experimental data but also accelerates the drug discovery and development process by minimizing the risks associated with impure or ill-characterized compounds. This guide serves as a framework for establishing such a robust quality control system, empowering researchers to build their scientific endeavors on a solid foundation of chemical quality.

References

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed. [Link]

  • Supporting Information: 1H NMR and 13C NMR chemical shifts of N-Oxide products. (n.d.). [Link]

  • Residual Solvents by Headspace Analysis. Restek. [Link]

  • A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Semantic Scholar. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

  • Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. LabRulez LCMS. [Link]

  • Application Notes #283029 The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Innoteg. [Link]

  • Privileged Scaffolds for Library Design and Drug Discovery. PMC. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. RSC Publishing. [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). EMA. [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.”. IJNRD. [Link]

  • 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a . | Download Table. ResearchGate. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Guideline for Impurities in New Active Pharmaceutical Ingredient. ICH. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. [Link]

  • (PDF) Stress degradation studies on Lafutidine: method development and characterization of degradation products using HPLC-UV and LC-ESI-MS. ResearchGate. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

  • Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal. [Link]

  • Structural isomers of aminopyridines. ResearchGate. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link]

  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. PubMed. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]

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Safety Operating Guide

Authoritative Disposal Guide: (6-piperidin-1-ylpyridin-2-yl)methanamine

[1]

Executive Summary & Immediate Directive

Do not dispose of this compound down the drain. (6-piperidin-1-ylpyridin-2-yl)methanamine (CAS: 868755-51-5) is a functionalized pyridine derivative classified as a Corrosive (Category 1B) and Acute Toxin . It poses significant risks to aquatic life and infrastructure if mishandled.

Disposal Strategy: This compound must be segregated into the Corrosive Basic (Alkaline) Organic waste stream and destroyed via high-temperature incineration at a licensed facility.

Technical Identity & Hazard Characterization

To ensure proper waste profiling, you must understand the chemical's intrinsic properties. This data is critical for completing waste manifests (e.g., EPA Form 8700-22).

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
CAS Number 868755-51-5Unique identifier for waste profiling.
Formula C₁₁H₁₇N₃Non-Halogenated . Does not require halogenated waste segregation.
Molecular Weight 191.27 g/mol N/A
Acidity/Basicity Basic (Amine)Incompatible with Acids. Risk of exothermic reaction.
GHS Classification Danger H314: Causes severe skin burns/eye damage. H302/H312/H332: Harmful if swallowed/contact/inhaled.[1]Requires Class 8 (Corrosive) transport labeling.
UN Number UN 3259 or UN 1759Likely "Amines, solid, corrosive, n.o.s." or "Corrosive solids, n.o.s."

Pre-Disposal Handling & Segregation

The Golden Rule of Chemical Waste: Never mix incompatible waste streams. Mixing this amine with acids, oxidizers, or halogenated solvents can lead to pressure buildup, explosions, or the formation of toxic chloramines.

Segregation Protocol
  • Isolate from Acids: Store away from mineral acids (HCl, H₂SO₄) and organic acids.[2]

  • Isolate from Oxidizers: Keep separate from peroxides, nitrates, and perchlorates.

  • Stream Selection:

    • Pure Substance: Dispose of in a dedicated container labeled "Corrosive Solid - Basic."

    • Solutions: If dissolved in organic solvent (e.g., DMSO, Methanol), dispose in "Non-Halogenated Organic - Basic" stream.

    • Aqueous Solutions: If pH > 12.5, it is RCRA Hazardous Waste (D002).

Operational Disposal Workflow

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) and local laboratory safety standards.

Step-by-Step Procedure
Phase 1: Container Selection
  • Material: Use HDPE (High-Density Polyethylene) or Polypropylene containers.

  • Avoid: Metal containers (aluminum/steel) due to potential corrosion (H290) and glass containers for large volumes (breakage risk).

  • Venting: Use a vented cap if the waste solution has potential to off-gas, though the solid itself is stable.

Phase 2: Labeling

Every container must be labeled before the first drop of waste is added.

  • Required Fields:

    • Full Chemical Name: (6-piperidin-1-ylpyridin-2-yl)methanamine[3][4]

    • Hazard Checkbox: ☑ Corrosive ☑ Toxic

    • Composition: 100% (if pure) or specific concentration.

Phase 3: Accumulation
  • Store in your lab's Satellite Accumulation Area (SAA) .[2][5][6]

  • Secondary containment (spill tray) is mandatory .

  • Keep the container closed at all times except when adding waste.[7]

Phase 4: Final Handoff
  • Once the container is 90% full or 6 months old (check local policy), seal it.

  • Request pickup from your Environmental Health & Safety (EHS) department or licensed vendor.

Visualization: Waste Stream Decision Logic

The following diagram illustrates the decision process for classifying this specific waste.

WasteDecisionTreeStartWaste: (6-piperidin-1-ylpyridin-2-yl)methanamineStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / MixtureStateCheck->LiquidSolidBinStream: Solid Corrosive (Basic)UN 3259Solid->SolidBinPack in HDPESolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated (DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated (MeOH, DMSO)SolventCheck->NonHalogenatedAqueousAqueous (Water based)SolventCheck->AqueousHaloBinStream: Halogenated Solvent Waste(Segregate Carefully)Halogenated->HaloBinNonHaloBinStream: Non-Halogenated Organic (Basic)IncinerationNonHalogenated->NonHaloBinAqBinStream: Aqueous Basic CorrosiveAdjust pH or Haz WasteAqueous->AqBin

Caption: Decision logic for assigning the correct waste stream based on the physical state and solvent matrix.

Emergency Response: Spills

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[1]

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95/P100 respirator if dust is generated.

Spill Cleanup Protocol
  • Evacuate & Ventilate: If the spill is large (>50g) or outside a fume hood, evacuate the area.

  • Contain: Use a spill pillow or inert absorbent (Vermiculite or Sand). Do NOT use paper towels or sawdust (reaction risk with corrosives).

  • Neutralize (Optional but Recommended): For liquid spills, apply a weak acid neutralizer (e.g., citric acid) carefully to lower pH before cleanup.

  • Collect: Scoop material into a disposable container. Label as "Hazardous Waste - Spill Debris (Corrosive)."

  • Decontaminate: Wash the surface with soap and water.[1]

Visualization: Spill Response Workflow

SpillResponseAlert1. Alert & Assess(Is it safe?)PPE2. Don PPE(Gloves, Goggles)Alert->PPEContain3. Containment(Vermiculite/Sand)PPE->ContainCollect4. Collection(Scoop to Container)Contain->CollectLabel5. Label & Dispose(Haz Waste Tag)Collect->Label

Caption: Linear workflow for safely managing a laboratory spill of (6-piperidin-1-ylpyridin-2-yl)methanamine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115018752, (6-Piperidin-2-yl-3-pyridinyl)methanamine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[5] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.